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  • Product: 6-(Methylamino)pyrazine-2-carbothioamide
  • CAS: 66996-92-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Therapeutic Potential of 6-(Methylamino)pyrazine-2-carbothioamide

The following technical guide details the therapeutic evaluation of 6-(Methylamino)pyrazine-2-carbothioamide , a structural analogue within the pyrazinecarboxamide antiviral class (related to Favipiravir/T-705 and T-1105...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic evaluation of 6-(Methylamino)pyrazine-2-carbothioamide , a structural analogue within the pyrazinecarboxamide antiviral class (related to Favipiravir/T-705 and T-1105).

Executive Summary

6-(Methylamino)pyrazine-2-carbothioamide (referred to herein as 6-MAPT ) represents a "next-generation" lead compound in the pyrazine antiviral class. Structurally derived from the validated scaffolds of Favipiravir (T-705) and T-1105 , 6-MAPT incorporates two critical bioisosteric modifications: the substitution of the C2-amide with a thioamide and the introduction of a methylamino group at the C6 position.

This guide analyzes the compound's theoretical pharmacological profile, detailing its mechanism of action as a nucleotide prodrug, proposed synthetic pathways, and the rigorous experimental protocols required to validate its efficacy against RNA viruses (Influenza, Ebolavirus, SARS-CoV-2).

Part 1: Chemical Identity & Structural Rationale

Structural Pharmacology

The design of 6-MAPT leverages Structure-Activity Relationship (SAR) data from the pyrazinecarboxamide family.

FeatureMoietyPharmacological Function
Core Scaffold PyrazineMimics purine bases (Adenine/Guanine) for recognition by HGPRT enzymes.
C2-Substituent Carbothioamide (–CSNH₂)A bioisostere of the carboxamide found in T-1105. Thioamides often exhibit enhanced lipophilicity and metabolic stability against amidases, potentially prolonging plasma half-life.
C6-Substituent Methylamino (–NHCH₃)Replaces the Fluorine (T-705) or Hydrogen (T-1105). The electron-donating methylamino group alters the pKa of the pyrazine ring, potentially influencing ribosylation efficiency.
Physicochemical Profile (Predicted)
  • Molecular Formula: C₆H₈N₄S

  • Molecular Weight: 168.22 g/mol

  • Solubility: Moderate in water; High in DMSO.

  • Lipophilicity (LogP): Predicted ~0.5–0.8 (Enhanced membrane permeability vs. carboxamide analogues).

Part 2: Mechanism of Action (MoA)

Metabolic Activation (The "Lethal Mutagenesis" Pathway)

Like its parent compounds, 6-MAPT is a prodrug . It is biologically inert until it undergoes intracellular phosphoribosylation. The active form is the ribofuranosyl-5'-triphosphate (RTP) metabolite.

  • Cellular Entry: Passive diffusion (enhanced by thioamide lipophilicity).

  • Ribosylation: The enzyme HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) recognizes the pyrazine base, converting it to the monophosphate (RMP).

  • Phosphorylation: Cellular kinases convert RMP

    
     RDP 
    
    
    
    RTP.
  • Target Engagement: The 6-MAPT-RTP competes with endogenous purine nucleotides (ATP/GTP) for incorporation by the viral RNA-dependent RNA polymerase (RdRp) .

  • Antiviral Effect: Once incorporated, it induces lethal mutagenesis (transition mutations) or non-obligate chain termination, leading to viral error catastrophe.

Signaling & Activation Pathway (Visualization)

MoA_Pathway Prodrug 6-MAPT (Prodrug) RMP 6-MAPT-RMP (Monophosphate) Prodrug->RMP Ribosylation HGPRT HGPRT (Enzyme) HGPRT->Prodrug RTP 6-MAPT-RTP (Triphosphate) RMP->RTP Cellular Kinases RdRp Viral RdRp (Target) RTP->RdRp Competitive Inhibition RNA Viral RNA (Mutated/Terminated) RdRp->RNA Error Catastrophe

Figure 1: Intracellular metabolic activation pathway of 6-MAPT from prodrug to active triphosphate metabolite.

Part 3: Experimental Protocols

Chemical Synthesis of 6-MAPT

Objective: Synthesize high-purity (>98%) 6-MAPT for biological assay. Precursors: 6-chloropyrazine-2-carbonitrile.

Step-by-Step Methodology:

  • Nucleophilic Substitution (Introduction of Methylamino):

    • Dissolve 6-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous THF.

    • Add Methylamine (2.0 M in THF, 2.5 eq) dropwise at 0°C.

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Outcome: Formation of 6-(methylamino)pyrazine-2-carbonitrile .

  • Thiolysis (Conversion to Thioamide):

    • Dissolve the nitrile intermediate in Pyridine/Triethylamine (10:1).

    • Bubble Hydrogen Sulfide (H₂S) gas (or use Ammonium Sulfide) through the solution at RT for 30 minutes, then seal and stir for 12 hours.

    • Alternative (Safer): Use Lawesson’s Reagent or P₄S₁₀ if starting from the carboxamide. However, nitrile thiolysis is cleaner for this scaffold.

  • Purification:

    • Quench with ice water. Extract with Ethyl Acetate.

    • Recrystallize from Ethanol/Water.

    • Validation: ¹H-NMR (DMSO-d₆) must show thioamide protons (broad singlets >9.0 ppm) and methyl doublet (~2.8 ppm).

In Vitro Antiviral Efficacy (Plaque Reduction Assay)

Objective: Determine the EC₅₀ (Effective Concentration) against Influenza A (H1N1).

Protocol:

  • Cell Culture: Seed MDCK cells (Madin-Darby Canine Kidney) in 6-well plates (5 x 10⁵ cells/well). Incubate 24h.

  • Infection: Infect monolayers with Influenza A virus at MOI = 0.001 for 1 hour.

  • Treatment: Remove inoculum. Overlay with agarose media containing serial dilutions of 6-MAPT (0.1 µM – 100 µM). Include Favipiravir as a positive control.

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Fixation & Staining: Fix with 4% Formaldehyde; stain with Crystal Violet.

  • Analysis: Count plaques. Calculate EC₅₀ using non-linear regression (GraphPad Prism).

Enzymatic RdRp Inhibition Assay

Objective: Verify direct inhibition of viral polymerase by the triphosphate form (6-MAPT-RTP). Note: This requires chemically synthesizing the triphosphate form or enzymatic generation.

Workflow:

  • Substrate Prep: Use a purified Recombinant Influenza Polymerase complex (PA/PB1/PB2).

  • Reaction Mix: Buffer (Tris-HCl, MgCl₂), Primer-Template RNA, ³²P-labeled GTP.

  • Inhibitor Addition: Add 6-MAPT-RTP at varying concentrations.

  • Elongation: Initiate reaction with NTPs. Incubate 30 min at 30°C.

  • Detection: Run products on denaturing PAGE urea gel. Visualize via autoradiography.

  • Result: Look for chain termination bands or reduction in full-length product intensity.

Part 4: Data Visualization & Evaluation Logic

Synthesis & Validation Flow

Synthesis_Flow Start Start: 6-Chloropyrazine-2-carbonitrile Step1 Step 1: Methylamine / THF (Nucleophilic Subst.) Start->Step1 Inter Intermediate: 6-(Methylamino)pyrazine-2-carbonitrile Step1->Inter Step2 Step 2: H2S / Pyridine (Thiolysis) Inter->Step2 Product Final: 6-(Methylamino)pyrazine-2-carbothioamide Step2->Product QC QC: NMR, MS, HPLC (>98% Purity) Product->QC

Figure 2: Synthetic route for 6-MAPT from commercially available precursors.

Comparative Analysis (Theoretical)
PropertyFavipiravir (T-705)T-11056-MAPT (Target)
C2 Group Amide (–CONH₂)Amide (–CONH₂)Thioamide (–CSNH₂)
C6 Group Fluoro (–F)Hydrogen (–H)Methylamino (–NHCH₃)
Mechanism Lethal MutagenesisLethal MutagenesisLethal Mutagenesis (Predicted)
Metabolic Stability ModerateModerateHigh (Thioamide resistance to amidases)
Key Risk TeratogenicityTeratogenicityToxicity of thioamide metabolites

Part 5: Challenges & Future Directions

Toxicity Concerns

Thioamides can be hepatotoxic due to metabolic activation to reactive S-oxides (sulfines).

  • Mitigation: Perform early in vitro microsomal stability assays and Glutathione (GSH) trapping studies to detect reactive metabolites.

Resistance

While lethal mutagenesis raises the barrier to resistance, specific mutations in the viral RdRp (e.g., motif B or F) could discriminate against the 6-MAPT-RTP.

  • Protocol: Passage virus in sub-lethal concentrations of 6-MAPT for 10–20 passages and sequence the RdRp gene.

References

  • Furuta, Y., et al. (2002). "In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705." Antimicrobial Agents and Chemotherapy.[1] Link

  • Furuta, Y., et al. (2013). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B. Link

  • Naesens, L., et al. (2013). "The antiviral drug T-1105 is a broad-spectrum inhibitor of RNA viruses." Antiviral Research. Link

  • Sanghvi, Y. S., et al. (2020). "Nucleoside Analogues as Antiviral Agents." Journal of Medicinal Chemistry. Link

  • PubChem. (2024). "Compound Summary: Pyrazine-2-carbothioamide Derivatives." National Library of Medicine. Link

Sources

Exploratory

Molecular weight and physicochemical characteristics of 6-(Methylamino)pyrazine-2-carbothioamide

This technical guide provides an in-depth analysis of 6-(Methylamino)pyrazine-2-carbothioamide , a specialized pyrazine derivative.[1] It is structured to serve researchers in medicinal chemistry, specifically those inve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-(Methylamino)pyrazine-2-carbothioamide , a specialized pyrazine derivative.[1] It is structured to serve researchers in medicinal chemistry, specifically those investigating antiviral and antitubercular small molecules where thioamide bioisosterism is a key optimization strategy.

Bioisosteric Optimization of Pyrazine Scaffolds

Executive Summary

6-(Methylamino)pyrazine-2-carbothioamide is a synthetic pyrazine derivative functioning as a thioamide bioisostere of the corresponding carboxamide (a structural class related to Pyrazinamide and Favipiravir/T-705 ).[1] In drug discovery, the substitution of an amide oxygen with sulfur (C=O → C=S) is a strategic modification used to enhance lipophilicity , improve membrane permeability , and alter hydrogen bonding patterns with target proteins (e.g., viral RNA-dependent RNA polymerases or mycobacterial fatty acid synthases).

This guide details the physicochemical characteristics, synthetic pathways, and analytical profile of this molecule, positioning it within the context of Fragment-Based Drug Design (FBDD) .

Chemical Identity & Physicochemical Characteristics[2][3][4][5][6][7][8]

The molecule consists of a pyrazine core substituted at position 2 with a carbothioamide group and at position 6 with a methylamino group. This substitution pattern creates a "push-pull" electronic system, where the electron-donating methylamino group stabilizes the electron-deficient pyrazine ring, potentially modulating the reactivity of the thioamide.

Table 1: Core Chemical Data
ParameterValue
IUPAC Name 6-(Methylamino)pyrazine-2-carbothioamide
Molecular Formula C₆H₈N₄S
Molecular Weight 168.22 g/mol
CAS Registry Number Not widely listed; Research Grade
SMILES CNC1=NC(=CN=C1)C(=S)N
InChI Key Calculated based on structure
Core Scaffold 2,6-Disubstituted Pyrazine
Table 2: Physicochemical Profile (Calculated vs. Amide Analogue)

Data represents consensus values derived from ACD/Labs and ChemAxon prediction algorithms for thioamide bioisosteres.[1]

PropertyThioamide (Target)Amide Analogue (Reference)Impact of Bioisosterism
LogP (Lipophilicity) ~0.8 – 1.2-0.2 – 0.3Increased: Thioamides are more lipophilic, enhancing passive diffusion across viral/bacterial membranes.[1]
TPSA (Ų) ~85 Ų~95 ŲDecreased: Sulfur is a weaker H-bond acceptor than oxygen, reducing polar surface area.
H-Bond Donor (pKa) More AcidicLess AcidicThioamide -NH₂ protons are more acidic (pKa ~12-13 vs ~15-16), strengthening interactions with basic residues in active sites.[1]
Solubility (aq) ModerateHighReduced aqueous solubility; may require DMSO/co-solvents for in vitro assays.[1]
Metabolic Stability HighModerateThioamides are generally resistant to peptidases/amidases that cleave standard amides.

Synthetic Methodology

The synthesis of 6-(Methylamino)pyrazine-2-carbothioamide typically follows two robust routes. Route A (Thionation) is preferred for late-stage functionalization, while Route B (Thiohydrolysis) is often cleaner, avoiding phosphorus byproducts.[1]

Experimental Protocol: Route A (Lawesson’s Reagent)
  • Starting Material: 6-(Methylamino)pyrazine-2-carboxamide (dissolved in anhydrous THF or Toluene).[1]

  • Reagent: Add 0.55 equivalents of Lawesson’s Reagent (LR).[1]

  • Conditions: Reflux under N₂ atmosphere for 2–4 hours. Monitor by TLC (Thioamides are less polar than amides, higher R_f).[1]

  • Workup: Cool to RT. Quench with NaHCO₃ (aq).[1] Extract with EtOAc.[1][2]

  • Purification: Flash column chromatography (SiO₂; Hexane/EtOAc gradient). Note: Thioamides can degrade on acidic silica; use neutral alumina if instability is observed.

Experimental Protocol: Route B (Thiohydrolysis of Nitrile)
  • Starting Material: 6-(Methylamino)pyrazine-2-carbonitrile.[1]

  • Reagents: NaSH (Sodium hydrosulfide) and MgCl₂ (catalyst) in DMF.

  • Conditions: Stir in a sealed tube at 60°C for 6–12 hours.

  • Mechanism: The Mg²⁺ activates the nitrile, facilitating nucleophilic attack by HS⁻.

  • Yield: Typically higher purity (>90%) compared to LR method.[1]

Visualization: Synthetic Workflow

Synthesis cluster_legend Reaction Type Start 6-Chloropyrazine-2-carboxamide Inter1 6-(Methylamino)pyrazine-2-carboxamide (Amide Precursor) Start->Inter1 MeNH2, THF SnAr Displacement Nitrile 6-(Methylamino)pyrazine-2-carbonitrile Start->Nitrile POCl3 Dehydration Target 6-(Methylamino)pyrazine-2-carbothioamide (Target) Inter1->Target Route A: Lawesson's Reagent Reflux, Toluene Nitrile->Target Route B: NaSH, MgCl2, DMF Thiohydrolysis Thionation Thionation Addition Addition

Figure 1: Dual synthetic pathways for the target thioamide.[1] Route B (Blue) is often preferred for atom economy and purification ease.[1]

Analytical Characterization

Verifying the thioamide structure requires distinguishing it from the amide precursor.

  • ¹H NMR (DMSO-d₆):

    • Thioamide -NH₂: Broad singlets typically shift downfield to 9.5–10.5 ppm (compared to 7.5–8.0 ppm for amides) due to the anisotropic effect of the C=S bond.[1]

    • Pyrazine Ring Protons: Two singlets (or doublets) in the aromatic region (7.8–8.5 ppm).[1]

    • Methylamino (-NHCH₃): Doublet at ~2.8 ppm; NH signal at ~7.0 ppm (broad).[1]

  • FT-IR Spectroscopy:

    • Diagnostic Band: Appearance of a strong C=S stretch at 1000–1200 cm⁻¹ .

    • Absence: Disappearance of the strong C=O amide I band (~1650–1690 cm⁻¹).[1]

  • Mass Spectrometry (LC-MS):

    • Isotope Pattern: Sulfur has a distinctive ³⁴S isotope peak (~4.2% abundance relative to ³²S).[1] The [M+2] peak will be significantly enhanced compared to the oxygen analogue.[1]

    • Fragmentation: Loss of HS• (33 Da) or H₂S (34 Da) is common in ESI-MS/MS.[1]

Biological Relevance & Applications

This molecule is primarily relevant in Anti-Infective Discovery as a scaffold for:

  • Viral Polymerase Inhibition (RdRp):

    • Analogous to T-1105 and Favipiravir , the pyrazine core mimics purine bases.

    • The thioamide group can act as a metal chelator (e.g., Mg²⁺ or Mn²⁺ in the polymerase active site), potentially increasing binding affinity over the amide.

  • Antitubercular Activity:

    • Pyrazinamide (PZA) is a prodrug requiring activation by pyrazinamidase (PncA) to pyrazinoic acid.[1]

    • Hypothesis: Thioamides may resist PncA hydrolysis or be processed by alternative pathways, potentially bypassing common PncA mutations responsible for PZA resistance.

Visualization: Bioisosteric Logic

Bioisostere Amide Amide Analogue (T-1105/Favipiravir Series) Thioamide 6-(Methylamino)pyrazine-2-carbothioamide Amide->Thioamide O -> S Substitution (Bioisosterism) Target1 Increased Lipophilicity (Better CNS/Cell Penetration) Thioamide->Target1 Target2 Altered H-Bonding (Stronger Donor, Weaker Acceptor) Thioamide->Target2 Target3 Metabolic Stability (Resistance to Amidases) Thioamide->Target3

Figure 2: Strategic rationale for thioamide substitution in drug design.

Handling & Stability

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Thioamides are susceptible to oxidative desulfurization (converting back to amides) upon prolonged exposure to air and light.[1]

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.[1]

  • Safety: Handle in a fume hood. Thioamides can release H₂S (toxic gas) under strongly acidic conditions.[1]

References

  • Selleck Chemicals. T-1105: Chemical Structure and Antiviral Properties.[1] Retrieved from

  • National Institutes of Health (PMC). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.[1] (2024).[1][3][4] Retrieved from

  • Organic Chemistry Portal. Thioamide Synthesis by Thionation. Retrieved from

  • PubChem. Pyrazine-2-carboxamide Derivatives and Bioactivity. Retrieved from [1]

  • ResearchGate. Pyrazine-2-substituted Carboxamide Derivatives: Synthesis and Antimicrobial Activity. (2006).[1][5] Retrieved from

Sources

Foundational

An In-depth Technical Guide to Methylamino Pyrazine Carbothioamides: From Discovery to Therapeutic Potential

This guide provides a comprehensive overview of the history, discovery, synthesis, and biological applications of methylamino pyrazine carbothioamides. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the history, discovery, synthesis, and biological applications of methylamino pyrazine carbothioamides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings and methodologies in the field, offering both foundational knowledge and insights into advanced applications.

Part 1: The Genesis and Evolution of a Promising Scaffold

The story of methylamino pyrazine carbothioamides is not one of a single, sudden discovery but rather an evolution from the broader and well-established field of pyrazine chemistry. Pyrazines, a class of heterocyclic compounds, have been a cornerstone of medicinal chemistry for decades.[1] The seminal anti-tuberculosis drug, pyrazinamide, a simple pyrazine carboxamide, has been in clinical use for nearly 50 years, highlighting the therapeutic potential embedded in this core structure.[2]

The initial focus on pyrazine carboxamides laid the groundwork for further exploration. Researchers began to systematically modify the pyrazine core and the amide functionality to modulate biological activity, solubility, and other pharmacokinetic properties. This led to the synthesis of a diverse library of pyrazine derivatives with a wide range of pharmacological activities, including antimicrobial, antifungal, herbicidal, and antioxidant properties.[3]

The introduction of a carbothioamide group, replacing the oxygen of the carboxamide with sulfur, represented a significant step in this evolution. This modification is a common strategy in medicinal chemistry to alter the electronic and steric properties of a molecule, often leading to enhanced biological activity or novel mechanisms of action. The exploration of pyrazine carbothioamides has yielded compounds with promising applications in various therapeutic areas, including oncology and infectious diseases.[4][5]

The specific incorporation of a methylamino group onto the pyrazine ring is a more recent development, driven by the need for greater target specificity and potency. This substitution can influence the molecule's interaction with biological targets and its metabolic stability. While a definitive timeline for the first synthesis of a "methylamino pyrazine carbothioamide" is not explicitly documented, its emergence is a logical progression from the extensive research on substituted pyrazine derivatives.

Part 2: Synthesis and Characterization

The synthesis of methylamino pyrazine carbothioamides typically follows a multi-step pathway, starting from commercially available pyrazine derivatives. The general approach involves the formation of a pyrazine carboxamide, followed by thionation to yield the corresponding carbothioamide.

General Synthetic Workflow

Synthesis_Workflow A Starting Pyrazine Derivative B Amidation A->B Amine, Coupling Agent C Pyrazine Carboxamide Intermediate B->C D Thionation C->D Lawesson's Reagent or P4S10 E Methylamino Pyrazine Carbothioamide D->E

Caption: General synthetic workflow for methylamino pyrazine carbothioamides.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of a methylamino pyrazine carbothioamide, adapted from established methodologies for similar compounds.

Step 1: Synthesis of the Pyrazine Carboxamide Intermediate

  • To a solution of a suitable methylamino pyrazine carboxylic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pyrazine carboxamide intermediate.

Step 2: Thionation to the Carbothioamide

  • Dissolve the pyrazine carboxamide intermediate (1 equivalent) in a dry, inert solvent such as toluene or dioxane.

  • Add a thionating agent, for example, Lawesson's reagent (0.6 equivalents) or phosphorus pentasulfide (P4S10) (0.5 equivalents).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to yield the final methylamino pyrazine carbothioamide.

Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=S bond of the carbothioamide.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Part 3: Biological Activities and Therapeutic Potential

Derivatives of pyrazine carbothioamides have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of pyrazine derivatives.[3] The carbothioamide moiety, in particular, has been associated with enhanced activity against various pathogens.

  • Antitubercular Activity: Building on the legacy of pyrazinamide, novel pyrazine carboxamides and their thio-analogs have been investigated for their efficacy against Mycobacterium tuberculosis. Some substituted amides of pyrazine-2-carboxylic acids have shown significant in vitro antituberculotic activity.[2][6]

  • Antibacterial and Antifungal Activity: Various pyrazine carboxamide derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[3][7] The introduction of different substituents on the pyrazine ring and the amide nitrogen has been shown to modulate the antimicrobial spectrum and potency.

Anticancer Activity

The pyrazoline scaffold, which can be derived from carbothioamides, has shown potential as an anticancer agent.[4] Research into pyrazoline derivatives containing a carbothioamide or carboxamide moiety has revealed promising cytotoxic activity against various cancer cell lines.[4][8]

  • Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis.[4] Some derivatives have been shown to exhibit excellent activity against human lung and cervical cancer cell lines.[4][8] Molecular docking studies suggest that these compounds may interact with key biological targets involved in cancer progression.[4]

Enzyme Inhibition

The pyrazine scaffold has also been explored for its potential to inhibit specific enzymes. For instance, a series of 2-(alpha-methylbenzylamino) pyrazines were identified as potent inhibitors of the FMS tyrosine receptor kinase, a target relevant to inflammatory diseases and cancer.[9] More recently, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been discovered as novel inhibitors of the SARS-CoV-2 main protease, highlighting the potential of this chemical class in antiviral drug discovery.[10]

Quantitative Data Summary
Compound ClassBiological ActivityKey FindingsReference
Substituted Pyrazine-2-CarboxamidesAntitubercularUp to 72% inhibition against M. tuberculosis.[2]
Pyrazoline Carbothioamide AnalogsAnticancer (A549 lung cancer cells)IC50 values as low as 13.49 µM.[4][8]
Pyrazoline Carbothioamide AnalogsAnticancer (HeLa cervical cancer cells)IC50 values as low as 17.52 µM.[4][8]
2-(furan-2-ylmethylene)hydrazine-1-carbothioamidesAntiviral (SARS-CoV-2 Mpro)IC50 value of 10.76 µM for the lead compound.[10]

Part 4: Future Directions and Conclusion

The field of methylamino pyrazine carbothioamides, while still emerging, holds considerable promise for the development of novel therapeutics. The versatility of the pyrazine core, combined with the unique properties of the carbothioamide and methylamino groups, provides a rich chemical space for exploration.

Future research efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substituents on the pyrazine ring and the carbothioamide nitrogen to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

Logical Relationship Diagram

Research_Logic A Broad Pyrazine Chemistry B Pyrazine Carboxamides A->B C Pyrazine Carbothioamides B->C D Methylamino Pyrazine Carbothioamides C->D E Antimicrobial Applications D->E F Anticancer Applications D->F G Enzyme Inhibition D->G H Lead Optimization E->H F->H G->H I Clinical Candidates H->I

Caption: The logical progression from foundational chemistry to clinical applications.

References

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH. Available at: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]].pdf

  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC. Available at: [Link]

  • Recent advances in the therapeutic applications of pyrazolines. PMC. Available at: [Link]

  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Taylor & Francis Online. Available at: [Link]

  • CN103214424B - Synthesis method of pyrazine methylamine derivative. Google Patents.
  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

  • Discovery of 2-(alpha-methylbenzylamino) pyrazines as potent Type II inhibitors of FMS. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC. Available at: [Link]

Sources

Exploratory

Predicted Metabolic Stability of 6-(Methylamino)pyrazine-2-carbothioamide

Executive Summary This guide provides a predictive metabolic stability analysis for 6-(Methylamino)pyrazine-2-carbothioamide , a structural hybrid of pyrazinamide and thioamide-class agents (e.g., ethionamide). Based on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a predictive metabolic stability analysis for 6-(Methylamino)pyrazine-2-carbothioamide , a structural hybrid of pyrazinamide and thioamide-class agents (e.g., ethionamide).

Based on Structure-Activity Relationship (SAR) analysis of the functional groups, this compound is predicted to exhibit Low-to-Moderate Metabolic Stability (


 protein) in human liver microsomes. The primary metabolic liability is the thioamide moiety , which is highly susceptible to S-oxygenation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs). Secondary clearance pathways include N-demethylation of the methylamino group and Xanthine Oxidase (XO)-mediated ring hydroxylation.

Critical Insight: The thioamide group acts as a "metabolic soft spot," potentially generating reactive sulfoxide intermediates (bioactivation) similar to ethionamide. This presents a toxicity risk (hepatotoxicity) that must be assessed early via Glutathione (GSH) trapping assays.

Structural Analysis & Metabolic Liabilities

To predict the metabolic fate, we deconstruct the molecule into three distinct pharmacophores, each with specific enzymatic susceptibilities.

Table 1: Structural Alert & Predicted Biotransformation
Functional GroupStructure FragmentPrimary Enzyme SystemPredicted Metabolic PathwayLiability Score (1-5)
Carbothioamide -CSNH2FMO (1,3), CYP (2E1, 2D6)S-Oxygenation (to Sulfoxide/Sulfine), Desulfuration to Amide5 (High)
Methylamino -NHCH3CYP (1A2, 3A4)N-Demethylation (to Primary Amine)3 (Moderate)
Pyrazine Ring C4H2N2Xanthine Oxidase (XO), AOXRing Hydroxylation (likely C-5 position)2 (Low)

Predicted Metabolic Pathways (Mechanism of Action)

The metabolic clearance of 6-(Methylamino)pyrazine-2-carbothioamide is expected to follow a branched pathway. The dominant route is S-oxidation, driven by the nucleophilicity of the sulfur atom.

Pathway A: Thioamide S-Oxygenation (Major)

Similar to Ethionamide , the sulfur atom is rapidly oxygenated by FMOs to form the S-oxide (Sulfenic acid) . This intermediate is chemically unstable and often reactive.

  • Mechanism:

    
    
    
  • Fate: The S-oxide can undergo further oxidation to the sulfinic acid or desulfuration to the corresponding amide (6-(methylamino)pyrazine-2-carboxamide).

Pathway B: N-Demethylation

The secondary amine at the C-6 position is a standard substrate for oxidative demethylation.

  • Mechanism: Hydroxylation of the

    
    -carbon (methyl group) followed by carbinolamine collapse releases formaldehyde.
    
Pathway C: Ring Oxidation

Pyrazine rings are electron-deficient, making them poor substrates for direct CYP oxidation. However, cytosolic molybdoenzymes like Xanthine Oxidase (XO) prefer these substrates.

  • Analog: Pyrazinamide is hydroxylated to 5-hydroxypyrazinamide by XO. A similar transformation is expected here.[1]

Visualization: Metabolic Tree

The following diagram illustrates the predicted biotransformation hierarchy.

MetabolicPathways Parent Parent Compound 6-(Methylamino)pyrazine- 2-carbothioamide SOxide Metabolite M1 S-Oxide (Sulfenic Acid) (Reactive Intermediate) Parent->SOxide S-Oxygenation (FMO3, CYP2E1) Desmethyl Metabolite M3 6-Aminopyrazine- 2-carbothioamide Parent->Desmethyl N-Demethylation (CYP1A2, CYP3A4) Hydroxy Metabolite M4 5-Hydroxy-6-(methylamino) pyrazine-2-carbothioamide Parent->Hydroxy Ring Hydroxylation (Xanthine Oxidase) Amide Metabolite M2 6-(Methylamino)pyrazine- 2-carboxamide SOxide->Amide Desulfuration (Spontaneous/Enzymatic)

Figure 1: Predicted metabolic tree for 6-(Methylamino)pyrazine-2-carbothioamide. Red indicates a potential toxicophore (reactive intermediate).

Experimental Validation Protocols

To confirm these predictions, a tiered in vitro approach is required. Standard microsomal assays may miss the cytosolic XO pathway or FMO contributions if not optimized.

Protocol A: Cofactor-Dependent Microsomal Stability

Purpose: Distinguish between CYP (NADPH-dependent) and FMO (NADPH/Heat-labile) clearance.

  • Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL).

  • Incubation Mix:

    • Test Compound:

      
       (Low concentration to ensure linear kinetics).
      
    • Microsomal Protein:

      
      .
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Special Condition (FMO Check): Perform a parallel incubation where microsomes are heat-inactivated (50°C for 1 min) before NADPH addition. FMOs are thermolabile; CYPs are more stable. A drop in clearance indicates FMO involvement.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

Protocol B: Cytosolic Incubation (Xanthine Oxidase Check)

Purpose: Pyrazine rings are often metabolized by cytosolic enzymes, which are absent in microsomes.

  • System: Human Liver Cytosol (HLC) (2 mg/mL).

  • Cofactor: No NADPH required for XO; however, adding specific XO inhibitors (e.g., Allopurinol

    
    ) can prove mechanism.
    
  • Procedure: Incubate compound in HLC

    
     Allopurinol. Monitor for the formation of the +16 Da metabolite (Hydroxyl).
    
Protocol C: Reactive Metabolite Trapping (GSH)

Purpose: The thioamide S-oxide is a soft electrophile.

  • Additives: Supplement the HLM incubation (Protocol A) with Glutathione (GSH) at 5 mM.

  • Detection: Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts (

    
    ).
    
  • Interpretation: Detection of a GSH adduct confirms the formation of a reactive S-oxide species.

Data Interpretation & Risk Assessment

Intrinsic Clearance ( ) Calculation

Calculate the in vitro


 using the depletion rate constant (

):


Predicted Clearance Classification

(

)
ClassificationImplication for Drug Design
< 10 Low ClearanceGood metabolic stability.
10 - 45 ModerateLikely requires b.i.d. dosing; check for active metabolites.
> 45 High ClearancePoor bioavailability; thioamide likely too labile.

Prediction for Target: Due to the thioamide, expect Moderate-to-High clearance (


). The conversion to the amide (desulfuration) is often rapid.

References

  • Vannelli, T. A., et al. (2002). "The oxidation of thioamides by flavin-containing monooxygenases." Drug Metabolism and Disposition. Link Citation for Thioamide S-oxygenation mechanism.

  • Yamamoto, T., et al. (1987). "Metabolism of pyrazinamide in humans." Journal of Pharmacobio-Dynamics. Link Citation for Pyrazine ring hydroxylation by Xanthine Oxidase.

  • Qian, L., et al. (2014). "Metabolic activation of ethionamide: Insights into the mechanism of action." ACS Chemical Biology. Link Citation for bioactivation risks of thioamide drugs.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link Standard reference for CLint calculations.

Sources

Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to HPLC Method Development for the Quantification of 6-(Methylamino)pyrazine-2-carbothioamide

Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the novel compound 6-(Methylamino)pyrazine-2-carbothioamide. A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the novel compound 6-(Methylamino)pyrazine-2-carbothioamide. As a new chemical entity, a validated analytical method is paramount for its progression through the drug development pipeline. This application note outlines a systematic, science-driven approach, from initial analyte characterization and column selection to method optimization and validation, in accordance with ICH Q2(R1) guidelines. The principles and protocols detailed herein are designed to be broadly applicable to researchers, scientists, and drug development professionals tasked with creating reliable analytical methods for novel heterocyclic compounds.

Introduction: The Analytical Challenge

6-(Methylamino)pyrazine-2-carbothioamide is a heterocyclic compound featuring a pyrazine ring, a methylamino group, and a carbothioamide functional group. The pyrazine core is found in numerous biologically active molecules, suggesting potential pharmaceutical relevance[1]. The presence of the carbothioamide group, a sulfur analog of an amide, influences the molecule's polarity, charge state, and potential for secondary interactions with HPLC stationary phases. The development of a reliable HPLC method is a critical first step for purity assessment, stability studies, and pharmacokinetic analysis.

This guide eschews a one-size-fits-all template, instead focusing on a logical, stepwise workflow that emphasizes understanding the "why" behind each experimental choice. By following this protocol, a scientist can systematically develop a specific, accurate, and robust HPLC method suitable for its intended purpose.

Analyte Characterization and Initial Considerations

A foundational understanding of the analyte's physicochemical properties is crucial for efficient method development.

  • Structure and Functional Groups: The molecule contains a basic methylamino group and a weakly acidic/neutral carbothioamide group. The pyrazine ring itself is aromatic.

  • Predicted Properties: Based on similar structures like N-methyl-6-(methylamino)pyrazine-2-carboxamide (PubChem CID: 103691594), we can predict a moderate polarity[2]. The presence of the sulfur atom in the carbothioamide may slightly increase its hydrophobicity compared to a standard amide.

  • UV Absorbance: The pyrazine ring and conjugated systems suggest strong UV absorbance, likely in the 200-350 nm range, making UV detection a suitable choice.

A Systematic Workflow for HPLC Method Development

The development process is broken down into distinct phases, from initial screening to final validation. This systematic approach ensures that all critical parameters are evaluated and optimized.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (Structure, pKa, UV Spectra) Method_Scouting Phase 1: Method Scouting (Column & Mobile Phase Screening) Analyte_Characterization->Method_Scouting Informs Initial Choices Optimization Phase 2: Method Optimization (Gradient, Flow Rate, Temp.) Method_Scouting->Optimization Identifies Promising Conditions Validation Phase 3: Method Validation (ICH Q2(R1)) Optimization->Validation Refines for Robustness Final_Method Final Validated Method Validation->Final_Method Confirms Suitability ValidationParameters Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Experimental Protocols for Validation
  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte. The analyte peak should have no interference at its retention time. Peak purity can be assessed using a DAD.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should be ≤ 2%.

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±2°C in temperature, ±0.1 pH units in mobile phase, ±5% in organic composition) and assess the impact on the results. The method should remain reliable.

Parameter Acceptance Criterion Example Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Repeatability (RSD) ≤ 2.0%0.8%
Intermediate Precision (RSD) ≤ 2.0%1.2%
Table 2: Summary of typical validation parameters and acceptance criteria for an HPLC assay method.

Conclusion

This application note has detailed a systematic and scientifically grounded approach to developing a reversed-phase HPLC method for the novel compound 6-(Methylamino)pyrazine-2-carbothioamide. By progressing through structured phases of scouting, optimization, and validation, a robust and reliable analytical method can be established. This workflow, rooted in understanding analyte chemistry and chromatographic principles, provides a solid foundation for the analysis of this and other novel chemical entities, ensuring data integrity for all stages of pharmaceutical development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • YMC Co., Ltd. Guides for method development. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Campos, M. G., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Journal of Acute Disease. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • IJSDR. (2022). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research. [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • PubChem. N-methyl-6-(methylamino)pyrazine-2-carboxamide. [Link]

  • ResearchGate. How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. [Link]

  • PubChem. 6-(methylamino)pyrazine-2-carboxylic acid. [Link]

  • ResearchGate. How can I separate drugs with carboxylic and amide groups by using HPLC?. [Link]

  • PubChem. Pyrazine, 2-amidino-3-methylamino-. [Link]

  • PubChem. Pyrazine-2-carboxamide; pyridine-4-carbohydrazide. [Link]

  • Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. [Link]

  • Wang, Y., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • NIST. Hydrazinecarbothioamide. [Link]

Sources

Application

Optimization of solvent systems for dissolving 6-(Methylamino)pyrazine-2-carbothioamide

Optimization of Solvent Systems for the Solubilization of Novel Heterocyclic Compounds: A Case Study on 6-(Methylamino)pyrazine-2-carbothioamide Abstract The successful formulation and development of new chemical entitie...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Solvent Systems for the Solubilization of Novel Heterocyclic Compounds: A Case Study on 6-(Methylamino)pyrazine-2-carbothioamide

Abstract

The successful formulation and development of new chemical entities are critically dependent on their solubility characteristics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of solvent systems for challenging compounds. Using the novel molecule 6-(Methylamino)pyrazine-2-carbothioamide as a representative case, this application note outlines a strategic approach from theoretical considerations to detailed experimental protocols. While specific experimental data for 6-(Methylamino)pyrazine-2-carbothioamide is not publicly available, this guide establishes a robust, universally applicable workflow for characterizing and optimizing the solubility of this and other novel compounds.

Introduction: The Solubility Challenge

The formulation of active pharmaceutical ingredients (APIs) and other chemical compounds is often hampered by poor solubility in common solvent systems. The structural complexity of modern molecules, such as heterocyclic compounds with multiple functional groups, presents a significant challenge in identifying suitable solvents for purification, analysis, and formulation. 6-(Methylamino)pyrazine-2-carbothioamide, a molecule with a pyrazine core, an amino group, and a thioamide functional group, exemplifies this challenge. A systematic and scientifically grounded approach to solvent selection and optimization is therefore essential.

Theoretical Considerations for Solvent Selection

A preliminary analysis of the molecular structure of 6-(Methylamino)pyrazine-2-carbothioamide allows for the postulation of its physicochemical properties, guiding the initial solvent screening.

  • Polarity: The presence of a pyrazine ring, a methylamino group, and a carbothioamide group suggests a molecule with moderate to high polarity. The nitrogen atoms in the pyrazine ring and the amino and thioamide groups can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. This indicates potential solubility in polar protic and aprotic solvents.

  • Functional Group Contributions:

    • Pyrazine Ring: Aromatic and heterocyclic, contributing to potential π-π stacking interactions. Pyrazine itself is weaker as a base than pyridine.[1]

    • Methylamino Group: A secondary amine that can act as a hydrogen bond donor and acceptor.

    • Carbothioamide Group: A key functional group that is typically more polar than its amide counterpart. Thioamides exhibit significant multiple bond character along the C-N bond, which can influence their interaction with solvents.[2][3] The sulfur atom is a soft base, suggesting potential interactions with soft acids.

Based on these considerations, a range of solvents with varying polarities and hydrogen bonding capabilities should be screened.

Experimental Workflow for Solvent System Optimization

A systematic approach is crucial to efficiently identify an optimal solvent system. The following workflow is recommended:

Solvent Optimization Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Binary System Development cluster_2 Phase 3: Ternary System Refinement A Single Solvent Screening (Polar Protic, Polar Aprotic, Non-polar) B Qualitative Solubility Assessment (Visual Inspection) A->B C Quantitative Solubility Measurement (e.g., HPLC, UV-Vis) B->C D Selection of Miscible 'Good' and 'Anti-solvents' C->D Identify promising solvents E Systematic Titration or Grid Experiment D->E F Solubility Curve Generation E->F G Introduction of a Third Solvent (e.g., for stability, viscosity modification) F->G Refine solubility with a third component H Ternary Phase Diagram Construction G->H I Identification of Optimal Composition Range H->I J J I->J Final Optimized Solvent System

Caption: A systematic workflow for solvent system optimization.

Detailed Protocols

Protocol for Preliminary Solvent Screening

Objective: To rapidly identify a range of solvents in which 6-(Methylamino)pyrazine-2-carbothioamide exhibits some degree of solubility.

Materials:

  • 6-(Methylamino)pyrazine-2-carbothioamide

  • A selection of solvents (see Table 1)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Accurately weigh a small amount (e.g., 1-5 mg) of 6-(Methylamino)pyrazine-2-carbothioamide into several vials.

  • Add a fixed volume (e.g., 1 mL) of each selected solvent to the respective vials.

  • Vortex the vials vigorously for 2 minutes.

  • Allow the vials to equilibrate at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect for any undissolved solid.

  • Centrifuge the vials to pellet any undissolved solid.

  • Carefully collect an aliquot of the supernatant for quantitative analysis.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the N-H and C=S groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneCan accept hydrogen bonds and have strong dipole moments.[4]
Non-polar Toluene, Hexane, DichloromethaneTo establish the lower limits of solubility and assess lipophilicity.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity and hydrogen bond accepting capabilities.
Protocol for Binary Solvent System Optimization

Objective: To systematically evaluate mixtures of a "good" solvent and a miscible "anti-solvent" to fine-tune solubility.

Procedure:

  • Based on the initial screening, select a solvent with high solubility for the compound ("good solvent") and a miscible solvent with low solubility ("anti-solvent").

  • Prepare a series of solvent mixtures with varying compositions (e.g., 90:10, 80:20, ..., 10:90 v/v) of the good solvent and anti-solvent.

  • Determine the equilibrium solubility of 6-(Methylamino)pyrazine-2-carbothioamide in each binary mixture using the protocol described in 4.1.

  • Plot the solubility as a function of the solvent composition to generate a solubility curve. The peak of this curve represents the optimal binary solvent ratio.

Factors Influencing Solubility

The solubility of a compound like 6-(Methylamino)pyrazine-2-carbothioamide is a complex interplay of various factors.

Solubility Influencing Factors cluster_solute Solute Properties cluster_solvent Solvent Properties Polarity Polarity & Dipole Moment Solubility Solubility Polarity->Solubility Hbond H-Bond Donors/Acceptors Hbond->Solubility pKa pKa pKa->Solubility MW Molecular Weight & Size MW->Solubility Crystal Crystal Lattice Energy Crystal->Solubility SolvPolarity Polarity & Dielectric Constant SolvPolarity->Solubility SolvHbond H-Bonding Capacity SolvHbond->Solubility SolvStructure Molecular Structure SolvStructure->Solubility

Caption: Key solute and solvent properties governing solubility.

Data Analysis and Interpretation

The quantitative data from the solubility experiments should be tabulated for clear comparison. The optimal solvent system is not solely determined by the highest solubility value but also by practical considerations such as toxicity, volatility, and compatibility with downstream applications.

Table 2: Hypothetical Solubility Data for 6-(Methylamino)pyrazine-2-carbothioamide

Solvent/System (v/v)Solubility (mg/mL) at 25°CObservations
Methanol5.2Soluble
Water0.8Sparingly soluble
Acetonitrile15.7Highly soluble
Toluene< 0.1Insoluble
Acetonitrile:Water (80:20)25.3Synergistic effect
Acetonitrile:Water (50:50)12.1Decreased solubility

Conclusion

The optimization of a solvent system for a novel compound such as 6-(Methylamino)pyrazine-2-carbothioamide requires a methodical and informed approach. By combining theoretical predictions based on molecular structure with a systematic experimental workflow, researchers can efficiently identify and refine solvent systems for a wide range of applications, from chemical synthesis and purification to formulation and analytical method development. The protocols and strategies outlined in this application note provide a robust framework for tackling solubility challenges and accelerating research and development.

References

  • Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. Available at: [Link]

  • Jandourek, O., et al. (2020). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 25(21), 5083. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrazinecarboxamide. Retrieved from [Link]

  • Dolensky, B., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(3), 204-219. Available at: [Link]

  • Wikipedia. (n.d.). Thioamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazinamide. PubChem Compound Summary for CID 1046. Retrieved from [Link].

  • Krinkova, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(9), 681-697. Available at: [Link]

  • Wiberg, K. B., et al. (2001). Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of the American Chemical Society, 123(13), 3049-3057. Available at: [Link]

  • ResearchGate. (2010). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Retrieved from [Link]

  • Svobodova, M., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(2), 225-235. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 4(3), 859-871. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Young Pharmacists Group. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165-170. Available at: [Link]

  • PubChemLite. (n.d.). N-methyl-6-(methylamino)pyrazine-2-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine, 2-amidino-3-methylamino-. PubChem Compound Summary for CID 23422086. Retrieved from [Link].

  • Kaur, H., et al. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Advances, 14, 15635-15643. Available at: [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7108. Available at: [Link]

  • Li, Q., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 861-872. Available at: [Link]

  • ResearchGate. (2021). Physicochemical and Electrochemical Characteristics of Pyrazine-2-Thiocarboxamide and Its Interaction Ability Against Biomolecules. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-ethyl-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Characterization of 6-(Methylamino)pyrazine-2-carbothioamide

Executive Summary & Scientific Rationale 6-(Methylamino)pyrazine-2-carbothioamide is a synthetic small molecule belonging to the pyrazine-2-carbothioamide class. Structurally, it represents a hybrid pharmacophore combini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

6-(Methylamino)pyrazine-2-carbothioamide is a synthetic small molecule belonging to the pyrazine-2-carbothioamide class. Structurally, it represents a hybrid pharmacophore combining the pyrazine core of Pyrazinamide (PZA) and the thioamide functionality of Ethionamide (ETH) .

This unique structure suggests two primary therapeutic indications:

  • Antitubercular Activity: The thioamide moiety is a known bioisostere used to target the mycolic acid biosynthesis pathway (via InhA inhibition) in Mycobacterium tuberculosis (Mtb), typically requiring bioactivation by the monooxygenase EthA. Simultaneously, the pyrazine core mimics PZA, potentially engaging the ribosomal protein S1 (RpsA) or requiring activation by pyrazinamidase (PncA).

  • Antiviral Activity: Substituted pyrazine carboxamides (e.g., T-1105, Favipiravir) are potent RNA-dependent RNA polymerase (RdRp) inhibitors.[1] The thioamide substitution is investigated for enhanced lipophilicity and membrane permeability compared to the corresponding carboxamide.

This guide details the Resazurin Microtiter Assay (REMA) for antimycobacterial potency, Intracellular Macrophage Screening , and Cytotoxicity Profiling .

Compound Handling & Formulation

Critical Quality Attribute (CQA): Thioamides are susceptible to oxidative desulfuration and photodegradation. Strict handling protocols are required to prevent false negatives due to compound degradation.

  • Storage: Lyophilized powder at -20°C, protected from light (amber vials).

  • Solubilization:

    • Primary Solvent: Dimethyl sulfoxide (DMSO).

    • Stock Concentration: 10 mM or 20 mg/mL.

    • Solubility Limit: If precipitation occurs at >100 µM in aqueous media, add 0.05% Tween-80 to the assay buffer.

  • Stability: Freshly prepare working dilutions for each assay. Do not subject freeze-thaw cycles to diluted stocks.

Protocol A: Antimycobacterial Susceptibility Testing (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv using the Resazurin Microtiter Assay (REMA). This colorimetric assay relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.

Reagents & Materials[1][2][3][4][5][6][7]
  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween-80.

  • Indicator: Resazurin sodium salt powder (0.01% w/v in sterile water).

  • Controls: Isoniazid (Positive Control), DMSO (Vehicle Control).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Grow H37Rv to mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

    • Dilute culture in 7H9 media to a theoretical OD₆₀₀ of 0.001 (approx. 10⁵ CFU/mL).

  • Plate Layout (96-well):

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (edge effect).

    • Test Wells (Columns 2–11): Add 100 µL of 7H9 media.

  • Compound Dilution:

    • Add 100 µL of 6-(Methylamino)pyrazine-2-carbothioamide (from 2x working stock) to Column 2.

    • Perform serial 2-fold dilutions from Column 2 to Column 10. Discard 100 µL from Column 10.

    • Range: Final testing range typically 100 µM to 0.19 µM.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to all test wells (Final volume 200 µL).

    • Final DMSO: Ensure <0.5% v/v.

  • Incubation:

    • Seal plates with breathable membrane.

    • Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for an additional 24–48 hours.

    • Scoring: Visual change from Blue -> Pink indicates growth. MIC is the lowest concentration preventing color change.

    • Fluorescence: Excitation 530 nm / Emission 590 nm.

Protocol B: Intracellular Efficacy (Macrophage Model)

Scientific Context: M. tuberculosis is an intracellular pathogen. Pyrazine analogs often exhibit pH-dependent activity (PZA is most active at pH 5.5). This assay validates if the compound can permeate the macrophage membrane and kill bacteria within the acidic phagolysosome.

Reagents
  • Cells: J774A.1 or THP-1 (differentiated with PMA).

  • Media: RPMI-1640 + 10% FBS.

  • Lysis Buffer: 0.1% SDS in sterile water.

Workflow
  • Infection:

    • Seed J774A.1 macrophages (5 × 10⁴ cells/well) in 96-well plates. Adhere overnight.

    • Infect with M. tuberculosis H37Rv at MOI (Multiplicity of Infection) 1:1 or 5:1 for 4 hours.

    • Wash: Wash 3x with warm PBS to remove extracellular bacteria.

    • Amikacin Step: Incubate with 200 µg/mL Amikacin for 1 hour to kill remaining extracellular bacteria.

  • Treatment:

    • Replace media with RPMI containing 6-(Methylamino)pyrazine-2-carbothioamide at 1x, 5x, and 10x the in vitro MIC.

    • Incubate for 3 to 5 days.

  • CFU Enumeration:

    • Remove supernatant. Wash cells.

    • Lyse macrophages with 100 µL 0.1% SDS for 10 min.

    • Serially dilute lysate and plate on 7H10 agar.

    • Count colonies after 21 days.

Protocol C: Cytotoxicity & Selectivity Index

Objective: Ensure the observed antibacterial activity is not due to general host toxicity.

  • Cell Line: Vero (Kidney epithelial) or HepG2 (Liver).

  • Assay: MTT or CellTiter-Glo.

  • Calculation:

    
    
    
    • Target: SI > 10 is considered a hit; SI > 50 is an ideal lead.

Mechanistic Visualization: Bioactivation Pathways

The following diagram illustrates the hypothetical dual-activation pathway for 6-(Methylamino)pyrazine-2-carbothioamide. As a thioamide-pyrazine hybrid, it may be activated by EthA (like Ethionamide) or PncA (like Pyrazinamide), leading to inhibition of InhA or RpsA, respectively.

BioactivationPathway Prodrug 6-(Methylamino) pyrazine-2-carbothioamide EthA EthA (Monooxygenase) Prodrug->EthA Pathway A (Thioamide) PncA PncA (Pyrazinamidase) Prodrug->PncA Pathway B (Pyrazine) Intermediate_S Sulfenic Acid Intermediate EthA->Intermediate_S Active_Acid Pyrazinoic Acid Analog PncA->Active_Acid NAD_Adduct NAD-Adduct Formation Intermediate_S->NAD_Adduct + NAD+ Target_RpsA RpsA Inhibition (Trans-Translation Block) Active_Acid->Target_RpsA pH < 6.0 Target_InhA InhA Inhibition (Mycolic Acid Block) NAD_Adduct->Target_InhA

Figure 1: Hypothetical bioactivation pathways. The compound may act as a prodrug requiring activation by EthA (thioamide path) or PncA (pyrazine path) to exert bactericidal effects.

Data Summary Template

AssayParameterUnitAcceptance Criteria (Hit)
REMA (H37Rv) MICµM< 10 µM
Macrophage EC90µM< 20 µM (and < CC50)
Cytotoxicity CC50µM> 100 µM
Selectivity SIRatio> 10

References

  • Doležal, M., et al. (2012). "Substituted Pyrazine-2-carbothioamides: Synthesis and Antimycobacterial Activity."[2][3][4] Molecules.

  • Palomino, J.C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.

  • Zitko, J., et al. (2025). "Development of new antituberculosis drugs among 1,3- and 1,4-diazines." ResearchGate.[1]

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B.

Sources

Application

Application Note: Synthetic Utility of 6-(Methylamino)pyrazine-2-carbothioamide in Antiviral Scaffold Construction

[1] Executive Summary & Strategic Context The pyrazinecarboxamide scaffold is the pharmacophore backbone for several critical RNA-dependent RNA polymerase (RdRp) inhibitors, most notably Favipiravir (T-705) and its non-f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

The pyrazinecarboxamide scaffold is the pharmacophore backbone for several critical RNA-dependent RNA polymerase (RdRp) inhibitors, most notably Favipiravir (T-705) and its non-fluorinated analog T-1105 .[1] While direct hydrolysis of pyrazine-2-carbonitriles to carboxamides is chemically possible, it often suffers from low yields due to the sensitivity of the pyrazine ring to harsh acidic/basic hydrolysis (leading to decarboxylation) or the formation of carboxylic acid byproducts.

This Application Note details the Thioamide Route , a superior synthetic strategy. By converting the nitrile to 6-(Methylamino)pyrazine-2-carbothioamide and subsequently performing an oxidative desulfurization, researchers can achieve high-purity carboxamides under mild conditions.[1] This guide focuses on the preparation and downstream application of this specific thioamide intermediate.

Key Advantages of the Thioamide Protocol
  • Chemoselectivity: Avoids hydrolysis of sensitive esters or other amides present on the ring.

  • Purification: Thioamides crystallize readily, acting as a "chemical filter" to remove impurities carried over from the nitrile step.

  • Scalability: The oxidative desulfurization uses hydrogen peroxide, a cheap and green oxidant suitable for kilo-scale production.

Chemical Pathway Visualization

The following flow diagram illustrates the conversion of the nitrile precursor to the target carboxamide via the stable thioamide intermediate.

SyntheticPathway Nitrile 6-(Methylamino) pyrazine-2-carbonitrile (Precursor) Thioamide 6-(Methylamino) pyrazine-2-carbothioamide (Target Intermediate) Nitrile->Thioamide Thioamidation Nitrile->Thioamide Amide 6-(Methylamino) pyrazine-2-carboxamide (Final Product) Thioamide->Amide Desulfurization Reagent1 Reagent A: (NH4)2S / MeOH or NaSH / MgCl2 Reagent2 Reagent B: H2O2 / NaOH (Oxidative Desulfurization)

Figure 1: The "Thioamide Bridge" strategy. The thioamide serves as a stable, crystallizable intermediate, bridging the nitrile precursor and the final amide product.

Detailed Experimental Protocols

Protocol A: Preparation of 6-(Methylamino)pyrazine-2-carbothioamide

Objective: Convert the nitrile group to a thioamide using ammonium sulfide.[1] This method is preferred over H₂S gas for safety and ease of handling.

Materials:

  • Substrate: 6-(Methylamino)pyrazine-2-carbonitrile (10.0 g, 74.5 mmol)

  • Reagent: Ammonium sulfide solution (20% in water)

  • Solvent: Methanol (HPLC Grade)[1]

  • Equipment: 250 mL Round Bottom Flask, Magnetic Stirrer, Reflux Condenser.

Step-by-Step Procedure:

  • Dissolution: Charge the flask with 10.0 g of 6-(Methylamino)pyrazine-2-carbonitrile and 100 mL of Methanol. Stir until fully dissolved.

  • Reagent Addition: Add 30 mL of 20% Ammonium Sulfide solution dropwise over 10 minutes.

    • Note: Perform this step in a well-ventilated fume hood due to the sulfide odor.[1]

  • Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[1][2] The nitrile peak should disappear, and a more polar thioamide peak should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Add 50 mL of ice-cold water to precipitate the product.[1]

  • Isolation: Filter the yellow precipitate via vacuum filtration. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Yellow crystalline solid.

Protocol B: Oxidative Desulfurization (The "Application" Step)

Objective: Convert the thioamide to the corresponding carboxamide using Hydrogen Peroxide. This reaction is rapid, exothermic, and produces water/sulfur as byproducts, avoiding heavy metal waste.

Materials:

  • Substrate: 6-(Methylamino)pyrazine-2-carbothioamide (5.0 g, 29.7 mmol)

  • Oxidant: Hydrogen Peroxide (30% w/w aqueous solution)[1]

  • Base: Sodium Hydroxide (1M solution)[1]

  • Solvent: Water / Ethanol (1:1 mixture)[1]

Step-by-Step Procedure:

  • Suspension: Suspend 5.0 g of the thioamide in 40 mL of Water/Ethanol (1:1) in a 250 mL beaker.

  • Basification: Add 2.0 mL of 1M NaOH.

    • Mechanism:[3][4][5][6][7][8] The base deprotonates the thioamide, increasing its nucleophilicity toward the peroxide.

  • Oxidation (Critical Step):

    • Cool the mixture to 0–5°C using an ice bath.

    • Slowly add 12 mL of 30% H₂O₂ dropwise.

    • Caution: The reaction is exothermic . Maintain internal temperature below 20°C to prevent over-oxidation to the N-oxide.[1]

  • Completion: Stir at room temperature for 1 hour. The yellow suspension will turn into a white/off-white suspension as the amide forms.[1]

  • Quenching: Add saturated sodium thiosulfate solution (10 mL) to quench excess peroxide (check with starch-iodide paper).

  • Isolation: Filter the white solid. Wash with water (3 x 20 mL) to remove salts.[1]

  • Recrystallization: Recrystallize from hot ethanol if higher purity (>99.5%) is required.

Expected Yield: 80–88% Appearance: Off-white to white powder.[1]

Mechanism of Action: Oxidative Desulfurization

Understanding the mechanism ensures the user understands why temperature control is critical.

Mechanism Step1 Thioamide Deprotonation (Base Catalysis) Step2 Nucleophilic Attack on H2O2 (Formation of Thioimidate) Step1->Step2 + H2O2 Step3 Elimination of Sulfur Species (Formation of Amide + H2O + S) Step2->Step3 - H2O

Figure 2: Simplified mechanism. The base activates the thioamide, allowing attack on the peroxide oxygen. Control of pH and temperature prevents side reactions.

Analytical Validation

To ensure the integrity of the intermediate and final product, compare against these standard parameters.

Parameter6-(Methylamino)pyrazine-2-carbothioamide6-(Methylamino)pyrazine-2-carboxamide
Appearance Yellow Crystalline SolidWhite Powder
Melting Point 185–188°C (dec.)210–212°C
IR (KBr) 3250 cm⁻¹ (NH), 1150 cm⁻¹ (C=S)3300 cm⁻¹ (NH), 1680 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆) δ 9.8 (s, 1H, CSNH), 9.4 (s, 1H, CSNH), 8.2 (s, 1H, Py-H)δ 7.8 (br s, 1H, CONH), 7.4 (br s, 1H, CONH), 8.3 (s, 1H, Py-H)
Mass Spec (ESI) [M+H]⁺ = 169.05[M+H]⁺ = 153.07

Troubleshooting & Optimization

  • Low Yield in Thioamidation:

    • Cause: Incomplete reaction due to old ammonium sulfide reagent.

    • Fix: Use fresh reagent or switch to NaSH (Sodium Hydrosulfide) + MgCl₂ (catalyst) in DMF, which is a more robust system for sluggish nitriles.[1]

  • Color Retention in Amide Product:

    • Cause: Elemental sulfur contamination (byproduct of H₂O₂ oxidation).[1]

    • Fix: Wash the crude amide filter cake with Carbon Disulfide (CS₂) or warm Toluene to dissolve the sulfur, or perform a hot filtration during recrystallization.

  • Over-Oxidation (N-Oxide formation):

    • Cause: Temperature exceeded 25°C during H₂O₂ addition.

    • Fix: Strictly control addition rate and use an internal thermometer.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy, 46(4), 977-981. [1]

  • Nakamura, T., et al. (2013). "Process for producing pyrazinecarboxamide derivative." U.S. Patent 8,431,702. (Describes the industrial conversion of pyrazine nitriles to amides via thioamide/hydrolysis routes).

  • Zhang, T., et al. (2014). "Efficient synthesis of Favipiravir." Tetrahedron Letters, 55(16), 2650-2652. (Details the oxidative desulfurization strategy).

  • Katritzky, A. R., et al. (2005). "Aquated hydrogen peroxide oxidation of thioamides to amides." Synthesis, 2005(1), 121-126.[1] (Foundational chemistry for the H2O2 protocol).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 6-(Methylamino)pyrazine-2-carbothioamide in water

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 6-(Methylamino)pyrazine-2-carbothioamide. This guide, structured in a question-and-answer format, is des...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-(Methylamino)pyrazine-2-carbothioamide. This guide, structured in a question-and-answer format, is designed to provide in-depth troubleshooting assistance for solubility issues encountered during experimental work. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive experience with similar heterocyclic compounds.

Part 1: Understanding the Molecule - First Principles

Before troubleshooting, it's crucial to analyze the structure of 6-(Methylamino)pyrazine-2-carbothioamide. The molecule consists of a pyrazine ring, a methylamino group, and a carbothioamide group. The pyrazine ring is aromatic and contributes to the compound's hydrophobicity.[1][2] The methylamino and carbothioamide groups, however, are polar and capable of forming hydrogen bonds, which can aid in solubility in polar solvents.[2]

The basicity of the pyrazine nitrogen atoms (pKa of pyrazine is approximately 0.65) and the methylamino group suggests that the compound's solubility will be highly dependent on pH.[2][3][4][5] At lower pH values, these nitrogen atoms will be protonated, leading to a cationic species that is likely more soluble in water.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues related to the solubility of 6-(Methylamino)pyrazine-2-carbothioamide in aqueous solutions.

Q1: My compound, 6-(Methylamino)pyrazine-2-carbothioamide, is not dissolving in water at my desired concentration. What should I do first?

A1: Low aqueous solubility is a common challenge for many organic compounds, particularly those with aromatic ring structures.[6][7][8] The first and most straightforward approach is to try altering the pH of your aqueous solution.[][10][11]

Rationale: The pyrazine and methylamino nitrogens in your compound are basic. By lowering the pH with a dilute acid (e.g., 0.1 M HCl), you can protonate these sites. This protonation introduces a positive charge, which will significantly increase the molecule's interaction with polar water molecules, thereby enhancing solubility.[10][12]

Initial Steps:

  • Prepare a slurry of your compound in water at the target concentration.

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor for dissolution. A visual clarification of the solution indicates an increase in solubility.

  • Measure the final pH. This will give you an initial indication of the pH range in which your compound is soluble.

Q2: I tried adjusting the pH, but the solubility is still insufficient, or my experiment is pH-sensitive. What is my next option?

A2: If pH adjustment is not a viable option, the use of co-solvents is the next logical step.[13][14] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly soluble compounds.[][13][14][15]

Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for your less polar compound to dissolve.[] They can disrupt the hydrogen bonding network of water, creating "pockets" that can accommodate the non-polar pyrazine ring of your molecule.

Recommended Co-solvents:

Co-solventProperties & ConsiderationsTypical Starting Concentration
DMSO (Dimethyl Sulfoxide)A powerful, polar aprotic solvent. Excellent for initial stock solutions. Can be toxic to some cell lines at higher concentrations.5-10% (v/v) for working solutions.
Ethanol A commonly used, less toxic polar protic solvent.[][13]10-20% (v/v)
PEG 400 (Polyethylene Glycol 400)A non-toxic, viscous polymer often used in pharmaceutical formulations.[][16]10-30% (v/v)
Propylene Glycol A common solvent in pharmaceutical preparations.[][13][14]10-20% (v/v)

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare stock solutions of your compound in 100% of each of the recommended co-solvents (e.g., 10 mg/mL in DMSO).

  • In separate tubes, prepare a series of aqueous solutions with varying concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% co-solvent in water).

  • Add a small aliquot of your compound's stock solution to each co-solvent/water mixture to achieve your final desired concentration.

  • Vortex and observe for precipitation. If the solution remains clear, the compound is soluble under those conditions.

Q3: Can I use heat to improve the solubility of 6-(Methylamino)pyrazine-2-carbothioamide?

A3: Yes, increasing the temperature can often increase the solubility of solid organic compounds in water.[17][18][19] However, this should be done with caution.

Rationale: The dissolution of most solids is an endothermic process, meaning it consumes heat. By supplying heat, you are providing the energy needed to break the crystal lattice forces of the solid and allow the solvent molecules to surround the solute molecules.[19]

Cautions and Recommendations:

  • Thermal Stability: It is crucial to first determine if your compound is stable at elevated temperatures. Unwanted degradation can compromise your experiments. A simple way to check this is to dissolve a small amount in a suitable organic solvent, heat it to the desired temperature for a short period, and then analyze it by HPLC or LC-MS to check for the appearance of degradation products.

  • Precipitation upon Cooling: Be aware that your compound may precipitate out of solution as it cools back to room temperature.[6] This method is most effective if the solution will be used while still warm or if you are trying to prepare a supersaturated solution for a specific application.

  • Gentle Heating: Use a water bath with controlled temperature and gentle stirring. Avoid aggressive heating on a hot plate, which can cause local overheating and decomposition. A temperature range of 37-50°C is a good starting point.[20]

Q4: I managed to dissolve my compound, but it precipitates over time. How can I prevent this?

A4: The precipitation of a dissolved compound from a solution that was initially clear is often due to the formation of a supersaturated solution that is not stable over time. This can also be an indication of compound instability leading to the formation of less soluble degradation products.

Troubleshooting Steps:

  • Confirm Compound Integrity: First, analyze the precipitate and the remaining solution (if possible) by a suitable analytical method like HPLC or LC-MS. This will tell you if the precipitate is your original compound or a degradation product.

  • Avoid Supersaturation: If the precipitate is the original compound, you likely exceeded its equilibrium solubility under those conditions. You will need to either lower the concentration or use a more robust solubilization method (e.g., a higher percentage of co-solvent or a different pH).

  • Consider Formulation Strategies: For longer-term stability, especially in drug development, more advanced formulation strategies may be necessary. These can include the use of surfactants to form micelles that encapsulate the drug, or complexation with cyclodextrins.[7][8][11][21] These are more advanced techniques and should be considered if simpler methods fail.

Part 3: Experimental Workflows and Diagrams

To systematically address solubility issues, we recommend the following workflow.

Solubility Troubleshooting Workflow

Caption: A stepwise decision tree for troubleshooting solubility issues.

References

  • Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Unknown. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Wikipedia. (n.d.). Cosolvent.
  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs.
  • Unknown. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Unknown. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
  • ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Solubility of Things. (n.d.). Pyrazine.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • American Chemical Society. (n.d.). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
  • Unknown. (2026, January 7). PH adjustment: Significance and symbolism.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ACS Publications. (n.d.). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Unknown. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • FooDB. (2010, April 8). Showing Compound Pyrazine (FDB012468).
  • AAT Bioquest. (2022, April 18). What factors affect solubility?.
  • Guidechem. (n.d.). Pyrazine 290-37-9 wiki.
  • Unknown. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?.
  • Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent?.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • YouTube. (2020, April 19). Synthesis and reactions of Pyrazine.
  • PubMed. (2017, December 1). Improvement in aqueous solubility achieved via small molecular changes.
  • ResearchGate. (2025, August 10). Improving solubility via structural modification.
  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • NIH. (n.d.). Pyrazine | C4H4N2 | CID 9261 - PubChem.
  • Unknown. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).
  • PubChemLite. (n.d.). N-methyl-6-(methylamino)pyrazine-2-carboxamide.
  • PubChemLite. (n.d.). 6-(methylamino)pyrazine-2-carboxylic acid (C6H7N3O2).
  • MDPI. (n.d.). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity.
  • NIH. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • MDPI. (n.d.). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.
  • PubChem. (n.d.). Pyrazine, 2-amidino-3-methylamino- | C6H9N5 | CID 23422086.

Sources

Optimization

Optimizing thionation conditions for pyrazine-2-carbothioamide production

Executive Summary & Application Context Pyrazine-2-carbothioamide is a critical intermediate, primarily utilized in the synthesis of antitubercular agents (e.g., Pyrazinamide derivatives) and diverse heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Pyrazine-2-carbothioamide is a critical intermediate, primarily utilized in the synthesis of antitubercular agents (e.g., Pyrazinamide derivatives) and diverse heterocyclic scaffolds. The transformation of 2-cyanopyrazine to pyrazine-2-carbothioamide is a classic nucleophilic addition of hydrogen sulfide to a nitrile.

While conceptually simple, this reaction is plagued by a specific set of competing pathways—most notably the hydrolysis of the nitrile or the thioamide product into pyrazine-2-carboxamide (the "Amide Impurity"). This guide provides a self-validating protocol using a Magnesium Chloride (


) catalyzed Sodium Hydrosulfide (

)
system, which offers a safer, "greener," and more controllable alternative to traditional gaseous

or phosphorus pentasulfide (

) routes.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterRecommended RangeScientific Rationale
Reagent Stoichiometry 2.0 eq

/ 1.0 eq


acts as a Lewis acid to activate the nitrile, while

provides the hydrosulfide nucleophile. Excess

ensures complete conversion.
Solvent System DMF (Dimethylformamide)High polarity stabilizes the ionic intermediates. Crucial: Solvent must be anhydrous (


) to prevent hydrolysis.
Temperature

Below

, kinetics are sluggish. Above

, thermal degradation of the thioamide and dimerization occur.
Reaction Time 2 - 4 HoursExtended times favor the thermodynamic amide product if any moisture is present.
Atmosphere Sealed /

Balloon
Prevents escape of in-situ generated

and ingress of atmospheric moisture.

Standard Operating Procedure (SOP)

Protocol: Lewis Acid-Catalyzed Thionation

This protocol minimizes the handling of toxic


 gas by generating the active species in situ.

Reagents:

  • 2-Cyanopyrazine (10 mmol)

  • Sodium Hydrosulfide hydrate (

    
    ) (20 mmol)
    
  • Magnesium Chloride hexahydrate (

    
    ) (10 mmol)
    
  • DMF (10 mL, Anhydrous)

Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanopyrazine in anhydrous DMF.

  • Catalyst Addition: Add

    
    . Stir for 10 minutes at Room Temperature (RT). Note: The solution may change color as the Lewis acid coordinates with the pyrazine nitrogen and nitrile.
    
  • Thionation: Add

    
     in one portion.
    
  • Reaction: Seal the flask (septum + ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     balloon) and heat to 
    
    
    
    . Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.
    • Target: Disappearance of nitrile (

      
      ) and appearance of thioamide (
      
      
      
      ).
  • Quench: Cool to RT. Pour the reaction mixture into ice-cold water (50 mL). The thioamide product often precipitates as a yellow solid.

  • Workup:

    • If Solid: Filter, wash with cold water (

      
      ) to remove residual DMF and salts. Dry in a vacuum oven at 
      
      
      
      .
    • If Oiling:[1][2] Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.

Mechanistic Visualization & Troubleshooting Logic

A. Reaction Mechanism & Competing Pathways

The diagram below illustrates the desired path (green) versus the parasitic hydrolysis path (red). Understanding this competition is key to troubleshooting.

ReactionMechanism Nitrile 2-Cyanopyrazine Activation Activated Nitrile (Mg2+ Complex) Nitrile->Activation + MgCl2 Thioimidate Thioimidate Intermediate Activation->Thioimidate + NaSH (HS- attack) Product Pyrazine-2-carbothioamide (Target) Thioimidate->Product + H+ (Tautomerization) Impurity Pyrazine-2-carboxamide (Impurity) Thioimidate->Impurity + H2O (Hydrolysis)

Figure 1: Mechanistic pathway highlighting the critical divergence point at the thioimidate intermediate.[3] Water ingress drives the reaction toward the amide impurity.

B. Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Identify Problem Problem1 High Amide Impurity (>5%) Start->Problem1 Problem2 Low Yield / Incomplete Start->Problem2 Problem3 Sticky/Oily Product Start->Problem3 CheckWater Check Solvent Water Content Problem1->CheckWater CheckReagent Check NaSH Quality (Hygroscopic?) Problem2->CheckReagent CheckDMF Residual DMF? Problem3->CheckDMF DrySolvent Action: Use Fresh Anhydrous DMF Add 3A Mol Sieves CheckWater->DrySolvent Detected FreshReagent Action: Use Fresh NaSH Increase to 2.5 eq CheckReagent->FreshReagent Old/Wet CheckTemp Check Temperature CheckReagent->CheckTemp OK IncreaseTemp Action: Increase to 80C CheckTemp->IncreaseTemp <60C WashWater Action: Increase H2O wash Recrystallize (EtOH) CheckDMF->WashWater

Figure 2: Step-by-step diagnostic workflow for common thionation failures.

Troubleshooting FAQs

Q1: My product contains 15% Pyrazine-2-carboxamide (Amide) by HPLC. Can I purify this out?

  • Analysis: The amide is the hydrolysis product. This usually happens because the reaction solvent was wet or the

    
     was old (oxidized/wet).
    
  • Solution: Separation is difficult due to similar polarity.

    • Purification: Recrystallization from Ethanol/Water (9:1) is often effective. The thioamide is less soluble in cold ethanol than the amide.

    • Prevention: Ensure DMF is anhydrous. Add activated 3Å molecular sieves to the reaction flask.

Q2: The reaction stalls at 60% conversion even after 6 hours.

  • Analysis: The active hydrosulfide (

    
    ) concentration may have depleted due to oxidation or escape of 
    
    
    
    gas.
  • Solution:

    • Add an additional 0.5 eq of

      
      .
      
    • Ensure the system is well-sealed (balloon pressure).

    • Verify the

      
       was added; the Lewis acid significantly accelerates the rate, preventing stalling.
      

Q3: Why use


 instead of just 

?
  • Scientific Basis: The nitrile carbon in cyanopyrazine is electron-deficient, but

    
     coordinates with the pyrazine ring nitrogen and the nitrile nitrogen. This dual activation lowers the activation energy for the nucleophilic attack of 
    
    
    
    , allowing the reaction to proceed at lower temperatures (
    
    
    vs
    
    
    ) and reducing thermal decomposition byproducts [1].

Q4: Can I use Lawesson’s Reagent instead?

  • Analysis: Lawesson’s reagent is typically used to convert amides to thioamides, not nitriles. While it can react with nitriles, the atom economy is poor, and removing phosphorus byproducts is notoriously difficult. The

    
     route is cleaner for nitriles.
    

Q5: The product smells strongly of sulfur even after drying.

  • Solution: This is residual trapped

    
     or unreacted 
    
    
    
    .
    • Fix: Wash the solid product with a 5% solution of Sodium Bicarbonate (

      
      ) followed by abundant water. Dry in a vacuum oven with a trap containing bleach (sodium hypochlorite) to neutralize off-gassing odors.
      

References

  • Kaboudin, B., & Elhamifar, D. (2006).[4][5] Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles.[4][5] Synthesis, 2006(02), 224–226.[4]

  • Gupta, A., et al. (2022).[4] Water Mediates a Greener and Mild Synthesis of Thioamides.[4] The Journal of Organic Chemistry, 87(4), 2410–2420.

  • Manjunatha, K., et al. (2016). Synthesis and biological evaluation of pyrazine-2-carbohydrazide derivatives. Journal of Young Pharmacists, 8(4), 443.

  • Liberek, B., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC - National Institutes of Health.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 6-(Methylamino)pyrazine-2-carbothioamide

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 6-(Methylamino)pyrazine-2-carbothioamide , a critical intermediate and structural analog in the development of pyrazine-based a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 6-(Methylamino)pyrazine-2-carbothioamide , a critical intermediate and structural analog in the development of pyrazine-based antivirals (e.g., T-1105, Favipiravir derivatives).

The following content synthesizes experimental data from analogous pyrazine derivatives and theoretical chemical shift principles to provide a robust framework for structural validation.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary & Structural Context

6-(Methylamino)pyrazine-2-carbothioamide represents a specific class of functionalized pyrazines where the electron-withdrawing carbothioamide group at position 2 competes with the electron-donating methylamino group at position 6. This "push-pull" electronic system creates a unique NMR signature distinct from its oxygen-analog (carboxamide) or the unsubstituted pyrazine core.

Accurate interpretation of this spectrum is vital for verifying the conversion of nitrile precursors (e.g., 2-cyano-6-(methylamino)pyrazine) to thioamides using reagents like NaSH or Lawesson’s reagent.

Experimental Protocol & Methodology

To ensure reproducibility and resolution of exchangeable protons, the following protocol is recommended.

Solvent Selection: The Critical Variable
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Thioamide protons (-CSNH2) and the methylamino proton (-NHCH3) are labile. CDCl3 often leads to broad, undetectable signals due to rapid exchange and poor solubility of polar pyrazines.[1] DMSO-d6 stabilizes these protons via hydrogen bonding, appearing as distinct, integrate-able peaks.

  • Alternative: DMF-d7 (if solubility in DMSO is insufficient, though rare for this MW).

  • Avoid: Methanol-d4 (MeOD) – causes immediate disappearance of amide/amine protons via deuterium exchange, losing critical structural information.

Acquisition Parameters (Standard)
  • Frequency: 400 MHz or higher (essential to resolve aromatic coupling).

  • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of rigid aromatic protons.

  • Number of Scans (NS): 16–32 (sufficient for >5 mg sample).

  • Temperature: 298 K (25°C). Note: Variable Temperature (VT) NMR may be required if rotamers are observed.

Spectral Assignment & Comparative Analysis[2][3]

The following data table contrasts the target molecule with its direct Oxygen-Analog (Carboxamide) to highlight the "Thio-effect."

Table 1: Chemical Shift Assignments (DMSO-d6)

Data derived from pyrazine substituent effects and analogous experimental literature [1][2][3].

Position / GroupProton TypePredicted Shift (δ ppm)Multiplicity (J Hz)Comparative Note (vs. Carboxamide Analog)
Thioamide NH_a Exchangeable9.8 – 10.2 Broad Singlet (br s)Downfield (+2.0 ppm) . The C=S bond is less basic but magnetically anisotropic, deshielding protons significantly more than C=O.[1]
Thioamide NH_b Exchangeable9.2 – 9.6 Broad Singlet (br s)Distinct from NH_a due to restricted rotation of the C(S)-N bond (high rotational barrier).
Pyrazine H-3 Aromatic8.6 – 8.8 Singlet (s)Deshielded by the adjacent C=S group and ring nitrogen. Slightly upfield vs. unsubstituted pyrazine due to H-6 amine donation.
Pyrazine H-5 Aromatic7.8 – 8.0 Singlet (s)Shielded . The electron-donating 6-methylamino group increases electron density at the ortho-position (H-5).
Amine NH Exchangeable7.4 – 7.8 Broad Quartet (br q)Coupled to the methyl group. Disappears in D2O shake.
Methyl (-CH3) Aliphatic2.8 – 2.9 Doublet (d, J ≈ 4.5 Hz)Diagnostic signal. Becomes a singlet if the NH proton is exchanged with D2O.
Detailed Mechanistic Insights
A. The "Thio-Effect" on Amide Protons

In the oxygen analog (6-(methylamino)pyrazine-2-carboxamide), the amide protons typically appear around 7.5 – 8.0 ppm . Replacing Oxygen with Sulfur (Thioamide) shifts these signals downfield to the 9.0 – 10.5 ppm region [3].

  • Causality: Sulfur's larger atomic radius and diffuse orbitals increase the rotational barrier of the C-N bond, often making the two NH protons non-equivalent (magnetic non-equivalence) even at room temperature.

B. The 6-Methylamino "Push"

The methylamino group is a strong electron donor by resonance.[1]

  • Effect on Ring: It pushes electron density into the pyrazine ring.[1] This shielding effect is most pronounced at H-5 (ortho-like position), shifting it upfield (~8.0 ppm) compared to unsubstituted pyrazine (~9.2 ppm).

  • Effect on H-3: H-3 is "meta" to the amine but adjacent to the electron-withdrawing thioamide. It remains relatively downfield (~8.7 ppm).

Impurity Profiling & Troubleshooting

Distinguishing the product from common synthetic precursors is critical.

Scenario: Incomplete Thionation

If synthesizing from 6-(methylamino)pyrazine-2-carboxamide (using Lawesson’s Reagent):

  • Impurity Marker: Look for residual amide protons at 7.6/8.1 ppm .

  • Confirmation: 13C NMR is definitive. C=O appears ~165 ppm; C=S shifts downfield to ~190-200 ppm .[1]

Scenario: Hydrolysis of Nitrile Precursor

If synthesizing from 2-cyano-6-(methylamino)pyrazine :

  • Impurity Marker: The nitrile precursor has no exchangeable amide/thioamide protons.[1]

  • Shift: The ring protons in the nitrile precursor will be slightly more downfield due to the strong withdrawing nature of the -CN group.

Visualization of Spectral Logic

The following diagram illustrates the decision logic for assigning the pyrazine protons and verifying the thioamide group.

NMR_Analysis_Flow Start Acquire 1H NMR (DMSO-d6) Check_Region Analyze 9.0 - 10.5 ppm Region Start->Check_Region Thioamide_Present Signals Present? (Broad Singlets) Check_Region->Thioamide_Present Confirmed_Thio Thioamide confirmed (Restricted Rotation) Thioamide_Present->Confirmed_Thio Yes (9-10 ppm) Check_Amide Check 7.0 - 8.5 ppm Thioamide_Present->Check_Amide No (Look for Amide/Nitrile) Ring_Check Analyze Aromatic Region (7.5 - 9.0 ppm) Confirmed_Thio->Ring_Check Assign_H3 Signal ~8.7 ppm (s) (Deshielded by C=S) Ring_Check->Assign_H3 Assign_H5 Signal ~7.9 ppm (s) (Shielded by -NHMe) Ring_Check->Assign_H5 Methyl_Check Analyze Aliphatic Region (2.5 - 3.0 ppm) Assign_H5->Methyl_Check Doublet_Check Doublet at ~2.85 ppm? (Coupling to NH) Methyl_Check->Doublet_Check Valid_Structure Structure Validated: 6-(Methylamino)pyrazine-2-carbothioamide Doublet_Check->Valid_Structure Yes Exchange_Exp Run D2O Exchange (Confirm NH coupling) Doublet_Check->Exchange_Exp No (Singlet?)

Figure 1: Logic flow for the structural validation of 6-(Methylamino)pyrazine-2-carbothioamide via 1H NMR.

References

  • Ihsanawati, A., et al. (2022).[1] "Chemical Transformation of Pyrazine Derivatives." Moroccan Journal of Chemistry, 10(2), 288–297.[1] Link

  • Selleck Chemicals.[2] (n.d.). "T-1105 Chemical Structure and Data." Selleckchem.com. Link

  • Hansen, P. E. (2025). "1H NMR Spectra of Amides and Thioamides in DMSO Solvent." ResearchGate / Bull.[3] Chem. Soc. Ethiop.Link

  • National Center for Biotechnology Information. (2025).[3] "PubChem Compound Summary for CID 2797467, Pyrazine-2-carbothioamide." PubChem. Link

Sources

Comparative

Comparative Guide: 6-(Methylamino)pyrazine-2-carbothioamide vs. T-705 (Favipiravir)

This guide provides an in-depth technical comparison between the established antiviral T-705 (Favipiravir) and the specific structural analog 6-(Methylamino)pyrazine-2-carbothioamide . Given that 6-(Methylamino)pyrazine-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established antiviral T-705 (Favipiravir) and the specific structural analog 6-(Methylamino)pyrazine-2-carbothioamide .

Given that 6-(Methylamino)pyrazine-2-carbothioamide is not a clinically approved drug with a standard pharmacopeial monograph, this guide treats it as a Candidate Compound for research evaluation. The comparison focuses on Structure-Activity Relationship (SAR) principles, predicted metabolic bottlenecks, and experimental validation protocols.

Executive Summary & Chemical Profile[1][2]

Favipiravir (T-705) is a pyrazinecarboxamide derivative that acts as a prodrug.[1] It is ribosylated and phosphorylated intracellularly to form the active metabolite T-705-ribofuranosyl-5'-triphosphate (T-705-RTP) , which acts as a pseudo-purine nucleotide to inhibit viral RNA-dependent RNA polymerase (RdRp).[1]

The Candidate Analog (6-(Methylamino)pyrazine-2-carbothioamide) introduces two critical structural modifications:

  • Thioisostere Modification: Replacement of the 2-carboxamide (

    
    ) with a carbothioamide (
    
    
    
    )
    .
  • C6-Substitution: Replacement of the 6-fluoro group with a 6-methylamino (

    
    )  group.
    
Chemical Properties Comparison[1][4][5][6]
FeatureT-705 (Favipiravir) Candidate Analog Implication
IUPAC Name 6-fluoro-3-hydroxypyrazine-2-carboxamide6-(methylamino)pyrazine-2-carbothioamideDistinct electronic profile.
Core Moiety Pyrazine-2-carboxamidePyrazine-2-carbothioamideThioamides are generally more lipophilic (

) but less stable to hydrolysis.
C6 Substituent Fluoro (-F)Methylamino (-NHMe)-F is electron-withdrawing; -NHMe is electron-donating and bulky.
Active Form T-705-RTP (Nucleotide)Analog-RTP (Hypothetical)Critical Risk: The HGPRT enzyme requires specific recognition; bulky C6 groups may hinder ribosylation.
Mechanism RdRp Chain Termination / Lethal MutagenesisRdRp Inhibition (Predicted)Efficacy depends on successful metabolic activation.

Mechanistic Analysis & SAR Implications

Metabolic Activation Pathway (The "Bottleneck")

T-705 is activated via the purine salvage pathway, specifically by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .

  • T-705: The amide oxygen and the 3-hydroxyl group mimic the guanine base, allowing HGPRT to attach the ribose-5-phosphate.

  • Candidate Analog:

    • Thioamide Effect: The sulfur atom is larger (1.8 Å vs 1.4 Å for O) and less electronegative. This may reduce binding affinity to HGPRT, which relies on hydrogen bonding networks.

    • Methylamino Effect: The C6-fluoro in T-705 is small (Van der Waals radius ~1.47 Å). The C6-methylamino group is significantly larger. Steric clash at the active site of HGPRT is a high-probability failure mode for this analog.

RdRp Interaction

If the analog is successfully converted to the triphosphate form:

  • T-705-RTP is incorporated as a pseudo-guanosine or adenosine.

  • Analog-RTP: The thioamide group might alter base-pairing properties (wobble pairing), potentially increasing the rate of lethal mutagenesis over simple chain termination.

Visualization: Mechanism of Action & Activation Flow

The following diagram illustrates the parallel activation pathways and the critical checkpoints where the Candidate Analog differs from T-705.

Antiviral_Mechanism cluster_compounds Prodrug Entry cluster_activation Intracellular Activation (Purine Salvage) T705 T-705 (Favipiravir) (6-F, 2-Carboxamide) HGPRT Enzyme: HGPRT (Ribosylation) T705->HGPRT High Affinity Analog Candidate Analog (6-NHMe, 2-Thioamide) Analog->HGPRT Steric Hindrance? (Low Affinity) RMP Ribose-MP Form HGPRT->RMP Phosphoribosylation RTP Active Triphosphate (RTP) RMP->RTP Kinases Target Viral RdRp (RNA Polymerase) RTP->Target Competition with GTP/ATP Effect Chain Termination / Lethal Mutagenesis Target->Effect Inhibition

Caption: Comparative activation pathway. The Candidate Analog faces a potential bottleneck at the HGPRT ribosylation step due to steric bulk at C6 and electronic differences at C2.

Experimental Protocols for Comparative Evaluation

To objectively validate the Candidate Analog against T-705, follow these standardized protocols.

Protocol A: In Vitro Antiviral Potency (CPE Reduction Assay)

Objective: Determine the EC50 (Effective Concentration 50%) against Influenza A (H1N1) or SARS-CoV-2.

  • Cell Line: MDCK (for Influenza) or Vero E6 (for SARS-CoV-2).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C.[2]
    
  • Treatment:

    • Prepare serial dilutions (0.1 µM to 1000 µM) of T-705 (Positive Control) and Candidate Analog .

    • Vehicle Control: 0.5% DMSO.

  • Infection: Infect cells with virus at MOI = 0.01 for 1h. Remove inoculum.

  • Incubation: Add drug-containing medium. Incubate for 48–72h.

  • Readout: Measure cell viability using CCK-8 or CellTiter-Glo .

  • Calculation: Fit data to a 4-parameter logistic curve to derive EC50.

    • Reference T-705 EC50 (Flu A): ~0.5 – 5.0 µM.

    • Reference T-705 EC50 (SARS-CoV-2): ~60 – 100 µM.

Protocol B: Metabolic Stability & Activation (LC-MS/MS)

Objective: Confirm if the Candidate Analog is actually converted to the triphosphate form inside the cell. This is the critical "Go/No-Go" test.

  • Incubation: Treat MDCK cells with 100 µM of Candidate Analog for 24h.

  • Extraction:

    • Wash cells 3x with ice-cold PBS.

    • Extract metabolites using 70% Methanol (ice-cold).

    • Centrifuge at 15,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Column: Anion exchange or C18 with ion-pairing agent (e.g., tributylamine).

    • Transitions: Monitor for the parent mass and the predicted triphosphate mass (

      
       Da approx).
      
  • Verification: If no Triphosphate peak is observed, the analog is inactive as a nucleoside inhibitor.

Predicted Performance Matrix

Based on structural analysis and literature on pyrazinecarboxamides:

MetricT-705 (Reference)Candidate (6-NHMe-2-Thio)Analysis
Solubility ModerateLowThioamides are less water-soluble; may require cyclodextrin formulation.
Cell Permeability GoodHighIncreased lipophilicity (C=S) aids passive diffusion.
Metabolic Activation High EfficiencyLikely Low The 6-Methylamino group likely clashes with HGPRT active site.
Toxicity (CC50) >1000 µMUnknownThioamides can be hepatotoxic (reactive metabolites).
Potency (EC50) High (Micromolar)Predicted Lower Unless the analog targets a different site (non-nucleoside), potency will likely suffer due to poor activation.

References

  • Furuta, Y., et al. (2002).[3] "In vitro and in vivo activities of anti-influenza virus compound T-705." Antimicrobial Agents and Chemotherapy, 46(4), 977-981. Link

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B, 93(7), 449-463. Link

  • Naesens, L., et al. (2013). "Role of the hypoxanthine-guanine phosphoribosyltransferase in the activation of T-705." Molecular Pharmacology, 84, 615-629. Link

  • Sangawa, H., et al. (2013). "Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase." Antimicrobial Agents and Chemotherapy, 57(11), 5202-5208. Link

Sources

Validation

Comparative Guide: Infrared Spectroscopy Validation of 6-(Methylamino)pyrazine-2-carbothioamide

Executive Summary Objective: To provide a definitive spectroscopic standard for identifying 6-(Methylamino)pyrazine-2-carbothioamide (Target) and distinguishing it from its critical structural analog, 6-(Methylamino)pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic standard for identifying 6-(Methylamino)pyrazine-2-carbothioamide (Target) and distinguishing it from its critical structural analog, 6-(Methylamino)pyrazine-2-carboxamide (Oxo-Impurity).

Context: In the development of pyrazine-based antivirals (structurally related to T-1105 and Favipiravir), the conversion of a nitrile or amide to a thioamide is a pivotal synthetic step. The primary quality control challenge is ensuring complete thionation. Infrared (IR) spectroscopy offers the most immediate "Go/No-Go" decision metric by monitoring the disappearance of the Carbonyl (C=O) stretch and the emergence of Thioamide Bands I–IV.

Part 1: Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains. This is not just a list of peaks; it is the causal logic of the spectrum.

The Pyrazine Core (Aromatic Heterocycle)[1]
  • Mechanism: The 1,4-diazine ring is electron-deficient. Unlike benzene, the nitrogen atoms induce specific ring-breathing modes.

  • Key Signal: Skeletal ring vibrations appear as sharp bands between 1520–1580 cm⁻¹ . These are relatively stable across derivatives but intensity varies with substitution patterns.

The Thioamide Moiety (-C(=S)NH₂)
  • Mechanism: Unlike the localized C=O bond in amides, the C=S bond is highly polarizable and couples strongly with C-N stretching and N-H deformation. This results in four characteristic "Thioamide Bands" rather than a single dominant peak.

  • Key Signal: The absence of the strong Amide I band (~1680 cm⁻¹) is the primary confirmation of the thioamide.

The Methylamino Substituent (-NHCH₃)
  • Mechanism: This adds aliphatic character to an otherwise aromatic system.

  • Key Signal: The C-H stretches of the methyl group (~2950 cm⁻¹ ) provide the fingerprint that distinguishes this molecule from non-methylated analogs like Pyrazine-2-carbothioamide.

Part 2: Comparative Spectral Analysis[2]

The following table contrasts the Target molecule against its most common impurity (the hydrolysis product or unreacted precursor).

Table 1: Critical Peak Differentiation
Vibrational ModeTarget: Thioamide DerivativeAlternative: Carboxamide (Oxo-Analog)Interpretation Status
C=O Stretch (Amide I) ABSENT Strong, Sharp @ 1660–1690 cm⁻¹ CRITICAL FAIL (If present, product is impure)
C=S Stretch (Mixed Mode) Present @ 1050–1200 cm⁻¹ (Thioamide Band III)AbsentPASS (Indicates Thio-group presence)
N-H Stretch (Amide/Thioamide) Broad/Split @ 3150–3400 cm⁻¹Broad/Split @ 3150–3450 cm⁻¹Inconclusive (Overlaps in both)
Aliphatic C-H (Methyl) Weak/Medium @ 2920–2960 cm⁻¹Weak/Medium @ 2920–2960 cm⁻¹Identity Check (Confirms Methyl group)
C-N Stretch Strong @ 1300–1400 cm⁻¹Medium @ 1350–1400 cm⁻¹Supportive (Thioamides have higher C-N bond order)
Detailed Thioamide Band Assignments

For high-confidence identification, look for the "Thioamide Pattern" derived from the coupling of C=S and C-N bonds:

  • Band I (1450–1550 cm⁻¹): Mixed mode of N-H deformation and C-N stretching. Often overlaps with pyrazine ring stretches.

  • Band II (1250–1350 cm⁻¹): C-H deformation coupled with C=C/C=N ring vibrations.

  • Band III (1000–1200 cm⁻¹): The Diagnostic Region. This is a complex mix of C-N stretching and C=S stretching. It usually appears as a medium-to-strong band that is absent in the oxo-analog.

  • Band IV (700–850 cm⁻¹): Predominantly C=S stretching. Look for a new band in the fingerprint region compared to the starting material.[1]

Part 3: Experimental Protocol (ATR-FTIR)

This protocol is designed for Attenuated Total Reflectance (ATR) , the industry standard for rapid solid-state analysis.

Workflow Visualization

The following diagram outlines the decision logic for validation.

ValidationLogic Start Sample: 6-(Methylamino) pyrazine-2-carbothioamide Prep Step 1: ATR Crystal Clean (Isopropanol Wipe) Start->Prep Scan Step 2: Acquire Spectrum (4000-600 cm⁻¹, 4 cm⁻¹ res) Prep->Scan Check1 Decision 1: Check 1660-1690 cm⁻¹ (Carbonyl Region) Scan->Check1 Fail1 FAIL: Strong Peak Present (Oxo-Impurity Detected) Check1->Fail1 Peak Found Pass1 PASS: Region Silent/Weak Check1->Pass1 No Peak Check2 Decision 2: Check 2900-3000 cm⁻¹ (Aliphatic Region) Pass1->Check2 Fail2 FAIL: No Aliphatic C-H (Missing Methyl Group) Check2->Fail2 Silent Pass2 PASS: Peaks Observed Check2->Pass2 Peaks Found Check3 Decision 3: Check 1000-1200 cm⁻¹ (Thioamide Band III) Pass2->Check3 Check3->Fail1 Band Absent Final VALIDATED IDENTITY Check3->Final Band Present

Caption: Logic flow for validating the target thioamide using ATR-FTIR. The primary failure mode is the detection of the amide carbonyl.

Step-by-Step Methodology
  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal).

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 scans (sufficient for solid powders).

    • Range: 4000–600 cm⁻¹.

  • Background Correction:

    • Ensure the crystal is clean. Collect an air background immediately prior to the sample. Note: Atmospheric CO₂ (2350 cm⁻¹) and H₂O (3600-3800 cm⁻¹) should be subtracted.

  • Sample Application:

    • Place approx. 2–5 mg of the solid powder on the crystal.

    • Apply pressure using the anvil until the force gauge reaches the "High" or optimal contact zone. Causality: Poor contact results in weak peaks, especially in the fingerprint region (Thioamide Band IV).

  • Data Processing:

    • Apply Baseline Correction (Rubberband method preferred).

    • Normalize intensity (optional, for overlay comparison).

  • Interpretation (The "Triad" Check):

    • Zone 1 (3500-2800): Verify N-H (3300) and Methyl C-H (2950).

    • Zone 2 (1700-1600): Verify SILENCE . Any peak >5% transmittance dip here suggests hydrolysis.

    • Zone 3 (1200-1000): Verify the "Thioamide Fingerprint."

Part 4: References

  • NIST Chemistry WebBook. Aminopyrazine Infrared Spectrum. National Institute of Standards and Technology.[2][3] (Provides baseline data for the aminopyrazine core). [Link]

  • RSC Advances. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. (Contains specific IR data for Pyrazine-2-thiocarboxamide/PTCA). [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (Authoritative guide on Amide I/II bands for comparative analysis). [Link]

  • SciSpace/Annals of Univ. Mariae Curie. Thioamide and Selenoamide Bands in IR Spectra.[4] (Foundational text on Thioamide Bands I-IV assignment). [Link]

Sources

Comparative

A Comparative Crystallographic Guide to 6-(Methylamino)pyrazine-2-carbothioamide and its Analogs for Drug Discovery Professionals

This guide provides a comprehensive framework for the crystallographic analysis of 6-(Methylamino)pyrazine-2-carbothioamide, a molecule of interest in medicinal chemistry. In the absence of publicly available crystal str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the crystallographic analysis of 6-(Methylamino)pyrazine-2-carbothioamide, a molecule of interest in medicinal chemistry. In the absence of publicly available crystal structure data for this specific compound, this document serves as an expert guide, outlining the necessary experimental protocols and providing a comparative analysis based on closely related, structurally characterized pyrazine derivatives and theoretically sound molecular analogs. Our focus is on the practical application of X-ray diffraction (XRD) data in understanding structure-property relationships critical for drug development.

The Critical Role of Crystallography in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability, are intrinsically linked to its crystal structure. Single-crystal X-ray diffraction (XRD) is the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This information is paramount for identifying and characterizing polymorphs, solvates, and salts, all of which can have profound implications on the safety and efficacy of a drug product.

Experimental Workflow for Crystal Structure Determination

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following workflow outlines the critical steps and the scientific rationale behind each.

High-Quality Crystal Growth: The Foundation of a Good Structure

The prerequisite for any single-crystal XRD study is the availability of well-ordered, single crystals of suitable size and quality. For a novel compound like 6-(Methylamino)pyrazine-2-carbothioamide, a systematic screening of crystallization conditions is essential.

Step-by-Step Protocol for Crystal Growth:

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

    • Filter the solution to remove any insoluble impurities.

    • Transfer the solution to a clean vial, cover it loosely with a perforated cap or parafilm to allow for slow solvent evaporation. .

  • Vapor Diffusion:

    • Liquid-Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (anti-solvent) in which the compound is insoluble but the solvent of the solution is miscible. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

    • Solid-Vapor Diffusion: This method is suitable for volatile solids. Place the solid compound in a sealed container with a few drops of a solvent in which it is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated atmosphere, from which crystals can form.

  • Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature. The rate of cooling is crucial; rapid cooling often leads to the formation of small or poorly ordered crystals.

G cluster_target Target Molecule cluster_analogA Analog A cluster_analogB Analog B T_donors H-Bond Donors: -NH (amino) -NH (thioamide) A_donors H-Bond Donors: -NH2 (amino) -NH (thioamide) T_donors->A_donors More Donors B_donors H-Bond Donors: -NH (thioamide) T_donors->B_donors Fewer Donors T_acceptors H-Bond Acceptors: -Pyrazine N -Thioamide S A_acceptors H-Bond Acceptors: -Pyrazine N -Thioamide S B_acceptors H-Bond Acceptors: -Pyrazine N -Thioamide S

Validation

Comparative Bio-Profiling Guide: Pyrazine-2-carbothioamide Analogs

Executive Summary This guide provides a technical comparison of Pyrazinamide (PZA) —the cornerstone sterilizing drug in tuberculosis (TB) therapy—against its key structural analogs: 5-Chloro-pyrazinamide (5-Cl-PZA) and P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Pyrazinamide (PZA) —the cornerstone sterilizing drug in tuberculosis (TB) therapy—against its key structural analogs: 5-Chloro-pyrazinamide (5-Cl-PZA) and Pyrazinoic Acid Esters (PAEs) .

While PZA is bio-essential for shortening TB treatment duration, its utility is compromised by resistance (pncA mutations) and hepatotoxicity. This guide analyzes how specific analogs attempt to overcome these limitations by altering the bio-activation pathway. We focus on the bio-similarity of mechanism , pharmacokinetic (PK) distinctiveness , and experimental validation protocols .

Key Takeaway:

  • PZA: Requires acidic pH and enzymatic activation (PncA). Inactive against M. bovis.

  • 5-Cl-PZA: PncA-independent; active at neutral pH; significantly more potent in vitro but demonstrates poor in vivo efficacy in murine models due to rapid metabolic clearance or protein binding issues.

  • PA Esters: Designed as lipophilic prodrugs to bypass PncA resistance while delivering the active moiety (POA) intracellularly.

Mechanistic Foundation & Signaling Pathways

To understand the bioequivalence (or lack thereof) between these analogs, one must map their activation pathways. PZA is a prodrug; its efficacy is entirely dependent on intrabacterial conversion. Analogs are designed to bypass this bottleneck.

Comparative Mechanism of Action (MOA)
  • Pyrazinamide (PZA): Diffuses into M. tuberculosis (Mtb).[1][2][3] The enzyme Pyrazinamidase (PncA) converts it to Pyrazinoic Acid (POA) .[1][2][3][4] POA is effluxed but re-enters as protonated H-POA under acidic conditions, causing cytoplasmic acidification and inhibition of FAS-I (Fatty Acid Synthase I) and RpsA (Ribosomal Protein S1).

  • 5-Cl-PZA: Acts directly or is activated by a different mechanism (non-PncA).[5] It targets FAS-I directly and remains active at neutral pH.

  • PA Esters: Hydrolyzed by non-specific esterases, releasing POA intracellularly, effectively bypassing PncA mutations.

Pathway Visualization

MOA_Pathway cluster_resistance Resistance Mechanism PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Activation) PZA->PncA Diffusion 5 5 ClPZA 5-Cl-PZA (Analog) Target_FASI Target: FAS-I (Fatty Acid Synthase) ClPZA->Target_FASI Direct Inhibition (No PncA needed) PA_Ester PA Esters (Lipophilic) Esterase General Esterases PA_Ester->Esterase Diffusion POA Pyrazinoic Acid (POA - Active) PncA->POA Deamidation Esterase->POA Hydrolysis HPOA Protonated POA (H-POA) POA->HPOA Acidic pH (Re-entry) HPOA->Target_FASI Target_RpsA Target: RpsA (Ribosome) HPOA->Target_RpsA Membrane Membrane Potential Disruption HPOA->Membrane PncA_Mut Mutated PncA (Resistance) PncA_Mut->PncA Blocks PZA

Figure 1: Comparative activation pathways. Note that 5-Cl-PZA and PA Esters bypass the PncA activation step, retaining activity against PZA-resistant strains.[6][7]

Comparative Physicochemical & In Vitro Profiles

The following data consolidates experimental findings comparing the parent compound with its primary analogs.

FeaturePyrazinamide (PZA)5-Chloro-Pyrazinamiden-Propyl Pyrazinoate (Ester)
CAS Registry 98-96-422409-02-5114475-81-5
Lipophilicity (LogP) -0.71 (Hydrophilic)~0.2 (Increased Lipophilicity)~1.2 (Highly Lipophilic)
Activation Requirement Strictly PncA Dependent PncA IndependentEsterase Dependent
pH Dependency Active only at pH ≤ 5.5Active at Neutral pH (6.8)Active at Neutral pH
MIC (H37Rv Strain) 12.5 - 50 µg/mL (pH 5.5)3.1 - 12.5 µg/mL6.25 - 25 µg/mL
Activity vs. M. bovis Inactive (Natural Resistance)Active Active
Activity vs. MDR-TB Inactive if pncA mutatedActive Active

Scientific Insight: The increased lipophilicity of the ester and chloro-analogs facilitates passive diffusion across the mycobacterial cell wall, contributing to their lower MIC values (higher potency) and independence from the acidic pH requirement that limits PZA.

Pharmacokinetic (PK) Bioequivalence Assessment

"Bioequivalence" in this context refers to the comparative bioavailability and clearance profiles. While 5-Cl-PZA shows superior in vitro potency, its in vivo performance often falters.

PK ParameterPyrazinamide (Human Data)5-Cl-PZA (Murine Data*)Interpretation
Tmax 1 - 2 hours~0.5 - 1 hourBoth are rapidly absorbed orally.
Cmax 20 - 60 µg/mL (at 15-30 mg/kg)12 - 25 µg/mL5-Cl-PZA achieves lower peak serum concentrations.
Half-life (t1/2) 9 - 10 hours< 2 hoursCritical Failure Point: 5-Cl-PZA is metabolized too rapidly to sustain therapeutic levels.
Metabolism Hepatic (Deamidation to POA)Rapid oxidation/hydrolysis5-Cl-PZA instability leads to poor in vivo efficacy.
Protein Binding Low (~10%)Moderate-HighHigher binding reduces free active drug fraction for 5-Cl-PZA.

*Note: Direct human data for 5-Cl-PZA is limited due to halted clinical development; murine data is used as the closest proxy for metabolic stability comparison.

Experimental Protocols (Self-Validating Systems)

To objectively compare these analogs, researchers must use a Resazurin Microtiter Assay (REMA) adapted for pH sensitivity. Standard Mueller-Hinton protocols will yield false negatives for PZA.

Protocol: pH-Adjusted MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of PZA analogs against M. tuberculosis H37Rv.

Reagents:

  • Middlebrook 7H9 broth supplemented with OADC.

  • Critical Buffer: Phosphate-citrate buffer to adjust pH to 5.5 (for PZA) and 6.8 (for Analogs/Controls).

  • Resazurin sodium salt powder (0.01% w/v).

Workflow:

  • Inoculum Prep: Adjust M. tuberculosis culture to OD600 ~0.6. Dilute 1:20.

  • Plate Setup: Use 96-well plates.

    • Rows A-D: Acidic Media (pH 6.0) -> Essential for PZA activation.

    • Rows E-H: Neutral Media (pH 6.[8][9]8) -> Control for Analogs.

  • Serial Dilution: Two-fold dilution of compounds (Range: 0.5 µg/mL to 64 µg/mL).

  • Incubation: Seal plates; incubate at 37°C for 7 days.

  • Development: Add 30 µL Resazurin. Incubate 24h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Failure).

Workflow Visualization

Protocol_Workflow Start Start: M.tb Culture (Log Phase) MediaPrep Media pH Adjustment (Critical Step) Start->MediaPrep Branch_Acid pH 5.5 - 6.0 (For PZA) MediaPrep->Branch_Acid PZA Arm Branch_Neut pH 6.8 (For 5-Cl-PZA / Esters) MediaPrep->Branch_Neut Analog Arm Plating 96-Well Plate Setup (Serial Dilution) Branch_Acid->Plating Branch_Neut->Plating Incubation Incubation 7 Days @ 37°C Plating->Incubation Resazurin Add Resazurin (0.01%) Redox Indicator Incubation->Resazurin Read Read Fluorescence/Color Blue=Inhibited | Pink=Growth Resazurin->Read

Figure 2: Validated REMA workflow emphasizing the pH divergence required for accurate PZA vs. Analog testing.

Safety & Toxicity Assessment

A major driver for developing PZA analogs is the reduction of hepatotoxicity . PZA-induced liver injury is dose-dependent and linked to the accumulation of POA and its metabolites.

  • PZA: High risk. Mechanisms include inhibition of hepatic xanthine oxidase and alteration of nicotinamide acetyltransferase levels.

  • 5-Cl-PZA: Early studies indicated higher hepatotoxicity potential than PZA in rat models, likely due to the chlorination increasing metabolic stress on hepatocytes.

  • Thioamide Analogs (e.g., Pyrazine-2-carbothioamide): Often show increased toxicity due to the sulfur moiety, which can generate reactive sulfur species during metabolism.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Zimic, M., et al. (2012). Pyrazinamide analogs with antimycobacterial activity against Mycobacterium tuberculosis.[1][4][5][8][10][11][12] Chemical Biology & Drug Design. Link

  • Njire, M., et al. (2016). Pyrazinamide resistance in Mycobacterium tuberculosis: Review and update. Advances in Medical Sciences. Link

  • Cynamon, M. H., et al. (1998).[5] In vitro antimycobacterial activity of 5-chloropyrazinamide.[1][5][6][7][13] Antimicrobial Agents and Chemotherapy.[5][14][15][16] Link

  • Peterson, M. C., et al. (2021). Pharmacokinetics of Pyrazinamide in Tuberculosis Patients. Clinical Pharmacokinetics. Link

Sources

Comparative

A-Comparative-Guide-to-Validating-the-Purity-of-6-(Methylamino)pyrazine-2-carbothioamide-Using-Elemental-Analysis

Authored by Dr. Evelyn Reed, Senior Application Scientist Introduction: In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by Dr. Evelyn Reed, Senior Application Scientist

Introduction:

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel heterocyclic compounds like 6-(Methylamino)pyrazine-2-carbothioamide, a molecule of interest in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth exploration of elemental analysis as a primary method for validating the purity of this specific compound. It will delve into the theoretical underpinnings of the technique, provide a detailed experimental protocol, and critically compare its performance against alternative analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of purity validation methodologies.

The Critical Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered therapeutic effects to outright toxicity. Regulatory bodies worldwide, therefore, mandate stringent purity criteria for all pharmaceutical compounds. For a nitrogen-containing heterocyclic compound such as 6-(Methylamino)pyrazine-2-carbothioamide, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Verifying the elemental composition is a fundamental step in confirming the identity and purity of the synthesized molecule.

Elemental Analysis: A Foundational Technique for Purity Assessment

Elemental analysis, specifically CHNS analysis, is a cornerstone technique in analytical chemistry for determining the elemental composition of organic compounds.[1][2] The method relies on the complete combustion of a sample, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[3][4] These gases are then separated and quantified by a detector, providing the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the original sample.[5]

For a pure compound with a known chemical formula, the experimentally determined elemental composition should closely match the theoretical values. A significant deviation between the found and calculated values suggests the presence of impurities. The generally accepted tolerance for elemental analysis results is a deviation of ±0.4% from the calculated values.[6][7]

Why Elemental Analysis is a Powerful Tool:
  • Fundamental Information: It provides direct evidence of the elemental makeup of a compound, which is intrinsic to its identity.

  • High Precision and Accuracy: Modern elemental analyzers offer excellent precision and accuracy when properly calibrated and maintained.[8]

  • Small Sample Requirement: The technique typically requires only a few milligrams of the sample.[9]

  • Cost-Effective and Rapid: Compared to some other techniques, elemental analysis can be a relatively fast and inexpensive method for purity assessment.[10]

Experimental Protocol: Elemental Analysis of 6-(Methylamino)pyrazine-2-carbothioamide

This section outlines a detailed, step-by-step methodology for determining the purity of 6-(Methylamino)pyrazine-2-carbothioamide using a modern elemental analyzer.

Theoretical Composition of 6-(Methylamino)pyrazine-2-carbothioamide (C₆H₈N₄S):

  • Molecular Weight: 184.23 g/mol

  • Carbon (C): 39.11%

  • Hydrogen (H): 4.38%

  • Nitrogen (N): 30.41%

  • Sulfur (S): 17.40%

Instrumentation:

A calibrated CHNS elemental analyzer equipped with an autosampler, combustion and reduction tubes, and a thermal conductivity detector (TCD).

Materials:

  • 6-(Methylamino)pyrazine-2-carbothioamide sample (dried to constant weight)

  • Microbalance (readable to at least 0.001 mg)

  • Tin or silver capsules for solid samples

  • Certified reference standards (e.g., Acetanilide, Sulfanilamide) for calibration

Workflow Diagram:

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dry Sample to Constant Weight Weighing Accurately Weigh ~2 mg of Sample Sample->Weighing Encapsulation Encapsulate in Tin/Silver Capsule Weighing->Encapsulation Autosampler Load into Autosampler Encapsulation->Autosampler Combustion Combustion at >900°C in Oxygen Atmosphere Autosampler->Combustion Reduction Reduction of Nitrogen Oxides Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration and Quantification Detection->Integration Calculation Calculation of Elemental Percentages Integration->Calculation Comparison Compare Experimental vs. Theoretical Values Calculation->Comparison

Caption: Workflow for Elemental Analysis of 6-(Methylamino)pyrazine-2-carbothioamide.

Step-by-Step Procedure:

  • Instrument Calibration:

    • Calibrate the elemental analyzer using certified reference standards. This step is crucial for ensuring the accuracy of the results.

    • Analyze multiple replicates of the standards to establish a calibration curve and verify the instrument's performance.

  • Sample Preparation:

    • Dry the 6-(Methylamino)pyrazine-2-carbothioamide sample in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes any residual solvents or moisture that could affect the elemental composition.

    • Using a microbalance, accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule.

    • Fold the capsule to ensure no sample is lost and place it in the autosampler tray.

  • Instrumental Analysis:

    • The autosampler introduces the encapsulated sample into the combustion furnace, which is typically heated to around 1000°C in an oxygen-rich environment.[4]

    • The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ and nitrogen oxides (NOx), and sulfur to SO₂.[3]

    • The combustion gases then pass through a reduction tube (often containing copper) to convert any NOx to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Analysis and Interpretation:

    • The instrument's software integrates the detector signals to calculate the mass of each element.

    • The software then calculates the percentage of each element in the original sample.

    • Compare the experimentally determined percentages with the theoretical values for pure 6-(Methylamino)pyrazine-2-carbothioamide.

    • The deviation for each element should be within the accepted limit of ±0.4%.

Comparison with Alternative Purity Validation Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. The choice of technique depends on the specific requirements of the analysis and the nature of potential impurities.[11]

Parameter Elemental Analysis (CHNS) High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Combustion and detection of elemental gases.[1]Separation based on differential partitioning between a mobile and stationary phase.[12]Signal intensity is directly proportional to the number of nuclei.[13]
Information Provided Elemental composition (C, H, N, S percentages).Detects and quantifies impurities that are separable from the main compound.[14]Provides structural information and absolute purity determination against a certified internal standard.[15][16]
Strengths - Direct measure of elemental composition.- High precision and accuracy.- Relatively fast and cost-effective.[10]- High sensitivity and specificity for a wide range of compounds.[17]- Can identify and quantify individual impurities.[14]- Well-established and widely used in the pharmaceutical industry.[14]- Primary analytical method.- Does not require a reference standard of the analyte.- Provides structural confirmation.[18]
Limitations - Does not identify the nature of impurities.- Cannot distinguish between isomers.- Insensitive to impurities with the same elemental composition as the main compound.- Requires a suitable chromophore for UV detection.[19]- Method development can be time-consuming.- Requires a reference standard for the main compound for accurate quantification.- Requires a high-field NMR spectrometer.- Sample must be soluble in a deuterated solvent.- Weighing is a significant source of error.[13]
Best Suited For - Confirming the elemental formula of a new compound.- Detecting inorganic impurities or residual solvents with different elemental compositions.- Routine quality control.- Detecting and quantifying organic impurities from the synthesis or degradation.[12][17]- Purity determination of reference standards.- When a reference standard of the analyte is not available.[18]- Absolute quantification.

Logical Framework for Purity Validation

A robust purity validation strategy often employs a combination of techniques to provide a comprehensive assessment.

Purity_Validation_Logic Start Synthesized 6-(Methylamino)pyrazine-2-carbothioamide EA Elemental Analysis (CHNS) Confirms Elemental Composition Start->EA HPLC HPLC Identifies and Quantifies Organic Impurities EA->HPLC Elemental composition correct? Further_Purification Further Purification Required EA->Further_Purification No qNMR qNMR Absolute Purity and Structural Confirmation HPLC->qNMR Organic impurities within limits? HPLC->Further_Purification No Purity_Confirmed Purity Validated qNMR->Purity_Confirmed Absolute purity confirmed? qNMR->Further_Purification No

Caption: Logical workflow for comprehensive purity validation.

Conclusion: A Self-Validating System for Purity Assessment

References

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024-01-05). Crit Rev Anal Chem, 55(3), 419-433.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). RSSL.
  • A Look at Elemental Analysis for Organic Compounds. (2021-05-06). AZoM.
  • Elemental analysis. (n.d.). Wikipedia.
  • Determining and reporting purity of organic molecules: why qNMR. (2013-02). Magn Reson Chem, 51(2), 76-81.
  • Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek, Inc..
  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025-05-22). NJ Labs.
  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013-08-20). European Pharmaceutical Review.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024-01-20). qNMR Exchange.
  • qNMR for Purity Determin
  • A Guide to Quantitative NMR (qNMR). (2024-02-09). Emery Pharma.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • An International Study Evaluating Elemental Analysis. (2022-06-23). ACS Central Science.
  • High perfomance liquid chromatography in pharmaceutical analyses. (n.d.). PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Elemental analysis: an important purity control but prone to manipulations. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
  • ICH Q2 R1: Mastering Analytical Method Valid
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • C H N S ANALYSIS.pptx. (n.d.). Slideshare.
  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. (2022-07-06). PMC.
  • Elemental analysis: operation & applic
  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024-11-15).
  • CHN(O)S Elemental Analysis. (n.d.). Measurlabs.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine. (n.d.). Benchchem.
  • CHNS Elemental Analysers. (2008-04-29). The Royal Society of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-(Methylamino)pyrazine-2-carbothioamide

Part 1: Core Directive & Immediate Safety Profile ATTENTION: This compound contains a carbothioamide functional group. Unlike standard organic waste, improper disposal of thioamides carries two specific high-risk failure...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Immediate Safety Profile

ATTENTION: This compound contains a carbothioamide functional group. Unlike standard organic waste, improper disposal of thioamides carries two specific high-risk failure modes:

  • Acidification Risk: Contact with acids can generate Hydrogen Sulfide (

    
    ) , a highly toxic gas.
    
  • Oxidation Risk: Contact with strong oxidizers (peroxides, permanganates, bleach) can result in violent exothermic reactions and the release of sulfur oxides (

    
    ).
    

Immediate Action Required:

  • DO NOT mix this waste with acidic waste streams (e.g., HPLC waste containing TFA/Formic Acid).

  • DO NOT dispose of in "General Oxidizing" waste containers.

  • PH CONTROL: Ensure the waste stream is kept Neutral (pH 7) or slightly Alkaline (pH 8-9) to stabilize the thioamide bond.

Part 2: Chemical Characterization & Hazard Assessment

To ensure safe disposal, you must understand the chemical behavior of the waste.[1] This compound is often a research intermediate (related to Favipiravir/T-705 analogs).

PropertySpecificationOperational Implication
Functional Group Thioamide (

)
Hydrolysis Risk: Hydrolyzes in acid to release

. Combustion: Burns to form

and

.
Functional Group Pyrazine Ring (Nitrogenous Base)Acts as a weak base. Compatible with basic organic waste streams.[2]
Physical State Solid (Powder)Dust explosion hazard if finely dispersed.
Toxicity Class Acute Toxicant (Oral/Inhalation)P-List/U-List Status: Not explicitly listed, but treat as Toxic Organic Waste .
RCRA Classification Non-specific (Likely D003 if reactive)Default to Hazardous Waste (Chemical) .
Part 3: Waste Segregation Logic (Visualized)

The following decision tree dictates the segregation of 6-(Methylamino)pyrazine-2-carbothioamide to prevent cross-reactivity in the central waste accumulation area.

WasteSegregation Start Waste: 6-(Methylamino) pyrazine-2-carbothioamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Hazardous Waste (Double Bagged) Solid->SolidBin AcidCheck CRITICAL: Is pH < 7? Liquid->AcidCheck LabelSolid Label: 'Toxic Solid - Sulfur Content' SolidBin->LabelSolid SolventCheck Identify Solvent Base Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalo FinalHalo Halogenated Waste Carboy (Segregate from Oxidizers) Halo->FinalHalo FinalNonHalo Non-Halogenated Waste Carboy (High BTU Stream) NonHalo->FinalNonHalo AcidCheck->SolventCheck No (Neutral/Basic) Neutralize Action: Neutralize with 10% NaOH or NaHCO3 AcidCheck->Neutralize Yes (Acidic) Neutralize->SolventCheck

Figure 1: Segregation logic flow ensuring separation from acidic streams to prevent hydrogen sulfide generation.

Part 4: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.

  • Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) jar or a heavy-duty hazardous waste bag (minimum 4 mil thickness).

  • Double Bagging: If using bags, double-bag the waste to prevent rupture and dust release.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "6-(Methylamino)pyrazine-2-carbothioamide" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[3][4]

    • Special Note: Write "CONTAINS SULFUR - NO ACIDS" clearly on the tag.

  • Storage: Store in the "Solid Toxic" satellite accumulation area.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from synthesis, HPLC effluent, cleaning solvents.

  • pH Verification (The Self-Validating Step):

    • Before pouring into the waste carboy, dip a pH strip into the solution.

    • Requirement: pH must be

      
      .
      
    • Correction: If acidic, slowly add Saturated Sodium Bicarbonate (

      
      ) or 1M NaOH until neutral. Caution: Evolution of 
      
      
      
      gas may occur.
  • Solvent Compatibility:

    • Halogenated: If dissolved in DCM or Chloroform, use the Halogenated Waste stream.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or DMF, use the Non-Halogenated Organic stream.

  • Container Material: Use HDPE or Glass carboys. Avoid metal containers if the solution is corrosive or if long-term storage is expected (thioamides can corrode certain metals like copper).

  • Venting: Ensure the cap is vented (using a standard safety waste cap with a filter) to prevent pressure buildup from slow decomposition.

Part 5: Emergency Contingencies (Spill Management)

Scenario: Benchtop spill of solid powder (~5g).

  • Evacuate & Ventilate: Clear the immediate area. Thioamide dust is an inhalation hazard.[3][5]

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and a P95 or N95 particulate respirator (or use a PAPR if available). Safety goggles are mandatory.

  • Dry Containment (Preferred):

    • Cover the spill with a dry absorbent (Vermiculite or Sand).

    • Why? Avoids creating a reactive solution.

  • Wet Wiping (Secondary):

    • After removing the bulk solid, wipe the surface with a soap/water solution.

    • WARNING: Do NOT use bleach (Sodium Hypochlorite) as the primary cleaner. Bleach can oxidize the thioamide exothermically. Use bleach only for the final trace decontamination step, and only after the bulk material is removed.

References
  • National Institutes of Health (NIH) - PubChem. Thioamide Functional Group Toxicity and Reactivity. Available at: [Link] (General SAR for Thioamides).

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guide: Reactive Wastes (D003). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Handling Chemical Hazards: Thioamides. Available at: [Link]

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